5-Benzyl-1,3-thiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-benzyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-10-12-7-9(13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIMLXBJUVLMMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351128 | |
| Record name | 5-benzyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121952-97-4 | |
| Record name | 5-Benzyl-1,3-thiazol-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121952974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-benzyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-benzyl-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-BENZYL-1,3-THIAZOL-2-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80LHQ4O8WW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Benzyl-1,3-thiazol-2-amine: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological activities of 5-Benzyl-1,3-thiazol-2-amine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed information on the compound's characteristics and potential as a pharmacological agent.
Chemical Properties and Structure
This compound is a heterocyclic compound featuring a thiazole ring substituted with a benzyl group at the 5-position and an amine group at the 2-position. Its chemical identity and key physicochemical properties are summarized in the tables below.
Identifiers and Structural Information
| Property | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 121952-97-4[1] |
| Molecular Formula | C₁₀H₁₀N₂S[1] |
| Molecular Weight | 190.27 g/mol [1] |
| InChI | InChI=1S/C10H10N2S/c11-10-12-7-9(13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,12)[1] |
| InChIKey | FJIMLXBJUVLMMN-UHFFFAOYSA-N[1] |
| SMILES | C1=CC=C(C=C1)CC2=CN=C(S2)N[1] |
Physicochemical Properties
| Property | Value |
| Predicted Boiling Point | 416.2 ± 38.0 °C |
| Predicted XlogP | 2.6 |
| Appearance | Solid (predicted) |
Experimental Protocols
Synthesis via Hantzsch Thiazole Synthesis
A general and widely applicable method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide or thiourea. For this compound, a plausible synthetic route is outlined below.
References
A Technical Guide to 5-Benzyl-1,3-thiazol-2-amine: Synthesis, Properties, and Emerging Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Benzyl-1,3-thiazol-2-amine, a heterocyclic compound that serves as a valuable scaffold in medicinal chemistry. This document details its chemical identity, and explores the synthesis, and significant biological activities of its derivatives, with a particular focus on their potential as anticancer agents.
Chemical Identification
IUPAC Name: this compound[1]
Chemical Structure and Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂S | [1][2] |
| Molecular Weight | 190.27 g/mol | [1] |
| InChI | InChI=1S/C10H10N2S/c11-10-12-7-9(13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,12) | [1] |
| Canonical SMILES | C1=CC=C(C=C1)CC2=CN=C(S2)N | [1] |
The Therapeutic Potential of 2-Aminothiazole Derivatives
The 2-aminothiazole core is a recognized "privileged structure" in drug discovery, forming the backbone of numerous compounds with a wide array of pharmacological activities.[3][4] Derivatives of this scaffold have been extensively investigated and have shown promise as antiviral, antimicrobial, anti-inflammatory, and notably, anticancer agents.[3][4] The versatility of the 2-amino group allows for diverse chemical modifications, enabling the synthesis of large libraries of compounds for screening and development.
Anticancer Activity of a Novel this compound Derivative
Recent research has highlighted the potent antineoplastic activity of a novel derivative, N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide . Studies on murine lymphoma cells (NK/Ly) have demonstrated its cytotoxic effects, which are mediated through the induction of oxidative stress and subsequent apoptotic and necrotic cell death pathways.[5]
Mechanism of Action: Induction of Oxidative Stress
The cytotoxic effect of N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide is linked to its ability to disrupt the antioxidant defense system within tumor cells.[5] This disruption leads to an accumulation of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂), triggering cell death.[5]
Caption: Oxidative stress pathway induced by the thiazole derivative.
Quantitative Data on Enzyme Activity
The impact of the thiazole derivative on key antioxidant enzymes in NK/Ly lymphoma cells is summarized below.
| Concentration | Superoxide Dismutase (SOD) Activity | Catalase Activity | Glutathione Peroxidase (GPx) Activity |
| 10 µM | Increased | Decreased | Decreased |
| 50 µM | Increased | Decreased | Decreased |
| Data derived from findings reported in Studia Biologica.[5] |
Experimental Protocols
The following is a generalized protocol based on the methodologies described for studying the effects of thiazole derivatives on cancer cells.[5]
Cell Culture and Treatment
-
Murine lymphoma cells (NK/Ly) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
The thiazole derivative, N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Cells are seeded in culture plates and treated with varying concentrations (e.g., 10 µM and 50 µM) of the thiazole derivative for a specified incubation period.
Assessment of Antioxidant Enzyme Activity
-
After treatment, cells are harvested, washed, and lysed to obtain cell extracts.
-
Superoxide Dismutase (SOD) Activity: Measured spectrophotometrically by its ability to inhibit the reduction of nitroblue tetrazolium.
-
Catalase Activity: Assessed by monitoring the decomposition of hydrogen peroxide (H₂O₂) spectrophotometrically.
-
Glutathione Peroxidase (GPx) Activity: Determined by measuring the rate of NADPH oxidation in the presence of glutathione reductase.
Electron Microscopy for Ultrastructural Analysis
-
Control and treated cells are fixed (e.g., with glutaraldehyde), post-fixed (e.g., with osmium tetroxide), dehydrated, and embedded in resin.
-
Ultrathin sections are cut, stained (e.g., with uranyl acetate and lead citrate), and examined using a transmission electron microscope.
-
Analysis focuses on identifying ultrastructural changes indicative of apoptosis and necrosis, such as nuclear deformation, membrane blebbing, and mitochondrial changes.[5]
Caption: Experimental workflow for evaluating the thiazole derivative.
Synthesis of 2-Aminothiazole Derivatives
The synthesis of 2-aminothiazole derivatives often follows the Hantzsch thiazole synthesis. A general scheme involves the reaction of an α-haloketone with a thiourea or thioamide.
Caption: General synthesis scheme for 2-aminothiazole derivatives.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds for the development of new therapeutics, particularly in oncology. The demonstrated mechanism of action, involving the induction of oxidative stress in cancer cells, offers a targeted approach to cancer therapy. Further preclinical studies are warranted to fully elucidate the therapeutic potential, safety profile, and in vivo efficacy of these compounds. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these derivatives, paving the way for potential clinical investigation.
References
- 1. This compound | C10H10N2S | CID 691952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EFFECT OF NOVEL 2-AMINO-5-BENZYLTHIAZOLE DERIVATIVE ON CELLULAR ULTRASTRUCTURE AND ACTIVITY OF ANTIOXIDANT SYSTEM IN MURINE LYMPHOMA CELLS | Shalai | Біологічні студії / Studia Biologica [publications.lnu.edu.ua]
Spectroscopic data of 5-Benzyl-1,3-thiazol-2-amine (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of 5-Benzyl-1,3-thiazol-2-amine
This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a molecule of interest to researchers, scientists, and drug development professionals. Due to the limited availability of directly published experimental spectra for this specific compound, this guide combines available data with predicted values based on the analysis of structurally similar compounds. The information is presented to facilitate the identification, characterization, and quality control of this compound in a research and development setting.
Molecular Structure and Properties
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₁₀H₁₀N₂S[1]
-
Molecular Weight: 190.27 g/mol [1]
-
Canonical SMILES: C1=CC=C(C=C1)CC2=CN=C(S2)N[1]
-
InChIKey: FJIMLXBJUVLMMN-UHFFFAOYSA-N[1]
Spectroscopic Data
The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Spectral Data (Predicted)
The predicted ¹H NMR spectrum of this compound in a suitable solvent (e.g., DMSO-d₆) would exhibit the following signals:
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.35 - 7.20 | Multiplet | 5H | Aromatic-H (Phenyl ring) |
| ~7.10 | Singlet | 1H | Thiazole-H4 |
| ~6.80 | Broad Singlet | 2H | -NH₂ |
| ~4.00 | Singlet | 2H | -CH₂- (Benzylic) |
¹³C NMR (Carbon-13) Spectral Data (Predicted)
The predicted ¹³C NMR spectrum would show the following resonances:
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C2 (Thiazole, C-NH₂) |
| ~140 | Quaternary C (Phenyl, C-CH₂) |
| ~135 | C5 (Thiazole, C-CH₂) |
| ~129 | Aromatic CH (para) |
| ~128 | Aromatic CH (ortho/meta) |
| ~126 | Aromatic CH (ortho/meta) |
| ~120 | C4 (Thiazole, CH) |
| ~35 | -CH₂- (Benzylic) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium | N-H stretch (primary amine)[2][3] |
| 3100-3000 | Medium | Aromatic C-H stretch[2] |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| ~1620 | Strong | C=N stretch (thiazole ring) |
| ~1580 | Medium | N-H bend (primary amine)[3] |
| 1495, 1450 | Medium | Aromatic C=C stretch[2] |
| ~1340 | Medium | C-N stretch (aromatic amine)[3] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, soft ionization techniques like electrospray ionization (ESI) are suitable.
| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Notes |
| 191.06 | [M+H]⁺ | Protonated molecular ion[4] |
| 174.03 | [M-NH₃]⁺ | Loss of ammonia from the molecular ion |
| 91.05 | [C₇H₇]⁺ | Tropylium ion (benzyl fragment) |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below. These are generalized protocols and may require optimization.
Synthesis: Hantzsch Thiazole Synthesis
A common method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea.[5]
Materials:
-
3-bromo-1-phenylpropan-2-one
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Dissolve equimolar amounts of 3-bromo-1-phenylpropan-2-one and thiourea in ethanol.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Spectroscopic Analysis
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.
-
Background Subtraction: A background spectrum should be recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography: Inject the sample into a liquid chromatography system coupled to a mass spectrometer (LC-MS). A C18 column is typically used with a gradient elution of water and acetonitrile containing a small amount of formic acid.
-
Mass Analysis: Utilize an electrospray ionization (ESI) source in positive ion mode to generate protonated molecules [M+H]⁺. Acquire mass spectra in full scan mode to determine the molecular weight and in tandem MS (MS/MS) mode to study fragmentation patterns.
Workflow Diagrams
The following diagrams illustrate the general workflows for the synthesis and spectroscopic characterization of this compound.
Caption: Synthetic workflow for this compound.
Caption: General workflow for spectroscopic analysis.
References
Unveiling the Structural Landscape of 5-Benzyl-1,3-thiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated crystal structure and molecular geometry of 5-Benzyl-1,3-thiazol-2-amine. While a specific single-crystal X-ray diffraction study for this compound is not publicly available in the searched literature, this document outlines the established experimental protocols for such a determination, presents comparative crystallographic data from closely related structures, and details the expected molecular geometry based on spectroscopic and computational methods. This guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar thiazole derivatives in drug discovery and development.
Introduction to this compound
This compound, with the molecular formula C₁₀H₁₀N₂S, is a heterocyclic compound featuring a core thiazole ring substituted with a benzyl group at the 5-position and an amine group at the 2-position.[1][2] Thiazole-containing compounds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules, including antimicrobial and anticancer agents. The structural arrangement of these molecules is crucial for their interaction with biological targets, making a thorough understanding of their crystal structure and molecular geometry essential for rational drug design.
Predicted Molecular Geometry and Physicochemical Properties
While awaiting experimental crystallographic data, the molecular geometry of this compound can be inferred from its constituent parts and data from similar structures. The thiazole ring is expected to be nearly planar. The benzyl group will have rotational freedom around the C-C bond connecting it to the thiazole ring. The exocyclic amine group's geometry and its interaction with the thiazole ring are of particular interest for understanding its hydrogen bonding capabilities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂S | [1][2] |
| Molecular Weight | 190.26 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| CAS Number | 121952-97-4 | [1][2] |
Experimental Protocols for Structural Elucidation
The definitive determination of the crystal structure and molecular geometry of this compound would be achieved through single-crystal X-ray diffraction. The following protocols outline the standard methodology.
Synthesis and Crystallization
The synthesis of this compound can be achieved through established synthetic routes for substituted thiazoles, often involving the Hantzsch thiazole synthesis. This typically involves the reaction of a thiourea with an α-haloketone.
General Synthesis Workflow:
Caption: General synthesis workflow for 5-substituted-2-aminothiazoles.
For X-ray diffraction, high-quality single crystals are required. Common crystallization techniques include:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. Diffusion of the vapor of the second solvent into the first induces crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
X-ray Diffraction Data Collection and Structure Solution
This process involves mounting a suitable single crystal on a goniometer and exposing it to a monochromatic X-ray beam in a diffractometer. The diffraction data is collected as a series of images at various crystal orientations, typically at low temperatures (e.g., 100 K) to minimize thermal vibrations. The collected data is then processed to determine the unit cell parameters, space group, and reflection intensities. The crystal structure is subsequently solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.
X-ray Crystallography Workflow:
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Comparative Crystallographic Data
In the absence of specific data for this compound, the following table presents crystallographic data for a structurally related thiazole derivative, (E)-1-(3-benzyl-5-phenyl-1,3-thiazol-2-ylidene)-2-[(E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazin-1-ium bromide, to provide a comparative reference.[3][4] This data illustrates the typical parameters determined in a crystallographic study of a similar molecular scaffold.
Table 2: Example Crystallographic Data for a Related Thiazole Derivative
| Parameter | Value |
| Compound Name | (E)-1-(3-benzyl-5-phenyl-1,3-thiazol-2-ylidene)... |
| CCDC Number | 2071135 |
| Empirical Formula | C₂₆H₂₄N₃S⁺ · Br⁻ |
| Formula Weight | 490.46 |
| Temperature (K) | 293 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1234 (2) |
| b (Å) | 18.1234 (4) |
| c (Å) | 12.8765 (3) |
| β (°) | 98.123 (2) |
| Volume (ų) | 2334.56 (9) |
| Z | 4 |
| R-factor (%) | 3.9 |
Data extracted from a representative structure to illustrate typical crystallographic parameters.[3][4]
Potential Biological Significance and Signaling Pathways
Thiazole derivatives are known to interact with a variety of biological targets. For instance, some inhibit enzymes like neuraminidase or act as kinase inhibitors.[5] While the specific biological activity and signaling pathways of this compound are not extensively documented, a logical workflow for its investigation in a drug discovery context is presented below.
Drug Discovery and Target Validation Workflow:
Caption: A generalized workflow for the investigation of a novel compound in drug discovery.
Conclusion
This technical guide has provided a framework for understanding the structural characteristics of this compound. While direct experimental crystallographic data is not yet available, the provided experimental protocols and comparative data from related structures offer a solid foundation for future research. The elucidation of the precise three-dimensional structure of this compound through single-crystal X-ray diffraction will be invaluable for advancing its potential applications in medicinal chemistry and drug development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C10H10N2S | CID 691952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Crystal structure of (E)-1-(3-benzyl-5-phenyl-1,3-thiazol-2-ylidene)-2-[(E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazin-1-ium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-silico modelling studies of 5-benzyl-4-thiazolinone derivatives as influenza neuraminidase inhibitors via 2D-QSAR, 3D-QSAR, molecular docking, and ADMET predictions - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physical and Chemical Properties of 2-amino-5-benzylthiazole for Researchers and Drug Development Professionals
Introduction: 2-amino-5-benzylthiazole is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the versatile 2-aminothiazole scaffold, it serves as a crucial building block in the synthesis of various biologically active molecules. This technical guide provides an in-depth overview of the physical and chemical properties of 2-amino-5-benzylthiazole, along with detailed experimental protocols and an exploration of its biological activities, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
While specific experimental data for 2-amino-5-benzylthiazole is not extensively documented in publicly available literature, its properties can be reliably predicted based on data from structurally analogous compounds such as 2-aminothiazole, 2-amino-5-methylthiazole, and other derivatives.
Table 1: Physical and Chemical Properties of 2-amino-5-benzylthiazole and Related Compounds
| Property | 2-amino-5-benzylthiazole (Predicted/Inferred) | 2-amino-5-methylthiazole[1][2] | 2-amino-5-nitrothiazole | 2-aminothiazole[3] |
| Molecular Formula | C10H10N2S | C4H6N2S | C3H3N3O2S | C3H4N2S |
| Molecular Weight | 190.27 g/mol | 114.17 g/mol | 145.14 g/mol | 100.14 g/mol |
| Appearance | White to light yellow crystalline powder (inferred) | White to light yellow crystal powder | Yellow solid | Light brown crystals or brown granular solid |
| Melting Point | Information not available | 93-98 °C | 195-200 °C (decomposes) | 90 °C |
| Boiling Point | Decomposes upon heating (inferred) | Information not available | Decomposes | Decomposes |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, DMSO, and chlorinated hydrocarbons (inferred)[4] | Soluble in methanol | 95% ethanol: 1g/150g at 20 °C; diethyl ether: 1g/250g at 20 °C; chloroform: insoluble; water: slightly soluble | Information not available |
| pKa | Information not available | Information not available | Information not available | Information not available |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and characterization of 2-amino-5-benzylthiazole. Predicted spectral data, based on analogous compounds, are presented below.
Table 2: Predicted Spectroscopic Data for 2-amino-5-benzylthiazole
| Technique | Predicted Data |
| ¹H NMR (DMSO-d₆) | δ ~7.5-7.2 (m, 5H, Ar-H), δ ~7.0 (s, 1H, Thiazole-H4), δ ~6.5 (br s, 2H, -NH₂), δ ~4.0 (s, 2H, -CH₂-) |
| ¹³C NMR (DMSO-d₆) | δ ~168 (C2), δ ~140 (Ar-C), δ ~130-125 (Ar-CH), δ ~120 (C4), δ ~115 (C5), δ ~35 (-CH₂-) |
| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~1620 (C=N stretch), ~1550 (N-H bend), ~700-800 (Ar C-H bend) |
| Mass Spectrometry (EI) | m/z 190 (M⁺), fragments corresponding to the loss of benzyl and amino groups. |
Experimental Protocols
The synthesis of 2-amino-5-benzylthiazole can be achieved through various established methods for 2-aminothiazole synthesis, most notably the Hantzsch thiazole synthesis.
Synthesis of 2-amino-5-benzylthiazole via Hantzsch Thiazole Synthesis
This protocol describes a general method for the synthesis of 2-aminothiazoles, which can be adapted for 2-amino-5-benzylthiazole.[5][6]
Materials:
-
1-Bromo-3-phenyl-2-propanone (α-haloketone)
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask, dissolve thiourea (1 equivalent) in ethanol.
-
To this solution, add 1-bromo-3-phenyl-2-propanone (1 equivalent).
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Purification and Characterization
Purification:
-
Recrystallization: The crude product can be dissolved in a minimal amount of hot ethanol and allowed to cool slowly to form pure crystals.
-
Column Chromatography: For higher purity, silica gel column chromatography can be employed using a suitable eluent system, such as a mixture of hexane and ethyl acetate.[6]
Characterization:
-
Melting Point: The melting point of the purified compound should be determined and compared with literature values if available.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the synthesized compound.[7]
-
IR Spectroscopy: An IR spectrum will show the characteristic functional groups present in the molecule.
-
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[7]
Biological Activity and Signaling Pathways
Derivatives of 2-amino-5-benzylthiazole have demonstrated significant biological activity, particularly as anticancer agents.[8][9]
Anticancer Activity
A notable derivative, N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide, has shown pronounced cytotoxic effects on murine lymphoma cells.[9] The proposed mechanism of action involves the modulation of the cellular antioxidant system.
Mechanism of Action: The compound has been observed to activate superoxide dismutase (SOD) while inhibiting the activity of catalase and glutathione peroxidase.[9] This enzymatic imbalance leads to an accumulation of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS), which induces oxidative stress and ultimately leads to apoptotic and necrotic cell death.[9]
This targeted disruption of the cellular redox balance in cancer cells highlights the therapeutic potential of 2-amino-5-benzylthiazole derivatives.
Conclusion
2-amino-5-benzylthiazole and its derivatives represent a promising class of compounds with significant potential in drug discovery and development. This technical guide provides a foundational understanding of their physical and chemical properties, methods for their synthesis and characterization, and insights into their biological activities. Further research into this scaffold is warranted to explore its full therapeutic potential.
References
- 1. iconpharmachem.com [iconpharmachem.com]
- 2. 2-Amino-5-methylthiazole | C4H6N2S | CID 351770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antineoplastic activity in vitro of 2-amino-5-benzylthiazole derivative in complex with nanoscale polymeric carriers - Cytology and Genetics - site for scientific journal "TSitologiya i Genetika" ("Cytology and Genetics") [cytgen.com]
- 9. EFFECT OF NOVEL 2-AMINO-5-BENZYLTHIAZOLE DERIVATIVE ON CELLULAR ULTRASTRUCTURE AND ACTIVITY OF ANTIOXIDANT SYSTEM IN MURINE LYMPHOMA CELLS | Shalai | Біологічні студії / Studia Biologica [publications.lnu.edu.ua]
An In-depth Technical Guide to the Solubility and Stability of 5-Benzyl-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted solubility and stability of 5-Benzyl-1,3-thiazol-2-amine. Due to the limited availability of specific experimental data for this compound in public literature, this guide synthesizes information from publicly available databases, general principles of medicinal chemistry, and established experimental protocols. The aim is to equip researchers and drug development professionals with the necessary information and methodologies to effectively handle and evaluate this compound.
Core Compound Properties
This compound is a heterocyclic compound featuring a thiazole ring, which is a common scaffold in many biologically active molecules.[1][2][3] Its physicochemical properties are crucial for its handling, formulation, and biological activity assessment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂S | PubChem[4] |
| Molecular Weight | 190.27 g/mol | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 121952-97-4 | Guidechem[5], ChemicalBook[6] |
| Appearance | Predicted to be a solid at room temperature. | Inferred from related compounds |
| Storage Temperature | Recommended 2-8°C. | Inferred from supplier data for similar compounds |
Solubility Profile
Table 2: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Low | The presence of the non-polar benzyl group is expected to limit aqueous solubility. |
| Aqueous Acid (e.g., 0.1 N HCl) | Moderate to High | The basic 2-amino group will be protonated at low pH, forming a more soluble salt. |
| Aqueous Base (e.g., 0.1 N NaOH) | Low | The compound is likely to be in its neutral, less soluble form at high pH. |
| Polar Organic Solvents (e.g., DMSO, DMF, Methanol, Ethanol) | Soluble | The polar 2-aminothiazole moiety and the overall molecular size are conducive to solubility in these solvents.[8] |
| Non-polar Organic Solvents (e.g., Hexane, Toluene) | Low | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |
Stability Characteristics
The stability of this compound is a critical parameter for its storage, handling, and use in biological assays. Potential degradation pathways include hydrolysis, oxidation, and photolysis. The thiazole ring itself is a relatively stable aromatic system.[9] However, the exocyclic amino group and the benzyl C-H bonds can be susceptible to degradation under certain conditions.
Table 3: Predicted Stability of this compound
| Condition | Predicted Stability | Potential Degradation Products |
| Thermal | Likely stable at ambient and refrigerated temperatures. | Decomposition may occur at elevated temperatures. |
| Hydrolytic (Acidic) | Potentially susceptible to hydrolysis of the amino group over extended periods. | 2-hydroxy-5-benzyl-1,3-thiazole and ammonia. |
| Hydrolytic (Basic) | Expected to be more stable compared to acidic conditions. | |
| Oxidative | The benzyl C-H bonds and the sulfur atom in the thiazole ring could be susceptible to oxidation. | Benzoic acid derivatives, sulfoxides, or sulfones. |
| Photolytic | Thiazole-containing compounds with aryl substituents can be susceptible to photodegradation.[10] | Complex mixture of degradation products resulting from photo-oxygenation.[10] |
Experimental Protocols
Detailed experimental protocols are provided below for researchers to determine the precise solubility and stability of this compound.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.[11]
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, ethanol)
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Ensure there is undissolved solid remaining.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vials to stand to let the excess solid settle. For fine suspensions, centrifuge the samples.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated HPLC-UV or LC-MS method against a standard curve.
Protocol 2: Kinetic Solubility Determination
This high-throughput method is useful for early-stage drug discovery.[12][13][14][15][16]
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microplates
-
Plate shaker
-
Plate reader (nephelometry or UV-Vis) or HPLC-UV/LC-MS system
Procedure:
-
Prepare serial dilutions of the 10 mM DMSO stock solution in DMSO.
-
Add a small volume (e.g., 2 µL) of each DMSO solution to the wells of a 96-well plate.
-
Rapidly add a larger volume (e.g., 198 µL) of the aqueous buffer to each well to achieve the final desired concentrations.
-
Seal the plate and shake for a defined period (e.g., 2 hours) at a constant temperature.
-
Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.
-
Alternatively, filter the contents of the wells and analyze the filtrate by HPLC-UV or LC-MS to determine the concentration of the dissolved compound.
Protocol 3: Stability Assessment (Forced Degradation Study)
This study is designed to identify potential degradation products and pathways.[17]
Materials:
-
This compound solution (e.g., in acetonitrile/water)
-
0.1 N HCl, 0.1 N NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Acidic Hydrolysis: Mix the compound solution with 0.1 N HCl and incubate at an elevated temperature (e.g., 60 °C) for a set period (e.g., 24, 48 hours).
-
Basic Hydrolysis: Mix the compound solution with 0.1 N NaOH and incubate under the same conditions as the acidic hydrolysis.
-
Oxidative Degradation: Mix the compound solution with 3% H₂O₂ and keep at room temperature for a set period.
-
Thermal Degradation: Incubate the compound solution at an elevated temperature (e.g., 60 °C).
-
Photolytic Degradation: Expose the compound solution to light in a photostability chamber.
-
At specified time points, take aliquots from each stress condition, neutralize if necessary, and analyze by a stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the parent compound and any degradation products.
Visualizations
Conceptual Degradation Pathway
Caption: A conceptual diagram of potential degradation pathways for this compound.
Experimental Workflow for Solubility and Stability Testing
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C10H10N2S | CID 691952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 121952-97-4 [chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. enamine.net [enamine.net]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 17. benchchem.com [benchchem.com]
Preliminary Mechanistic Insights into 5-Benzyl-1,3-thiazol-2-amine Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the preliminary findings related to the mechanism of action of derivatives of 5-Benzyl-1,3-thiazol-2-amine. While direct and in-depth mechanistic studies on the parent compound, this compound, are not extensively available in publicly accessible literature, research on its N-acylated derivatives has offered initial clues into their potential biological activities. This document collates the available data on these derivatives, focusing on their observed effects on cancer cells, particularly murine lymphoma cells, and their influence on the cellular antioxidant system. The information presented herein is intended to serve as a foundational resource for researchers interested in the therapeutic potential of the 2-amino-5-benzylthiazole scaffold.
Introduction
The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound represents a fundamental structure within this class of compounds. However, a comprehensive understanding of its specific mechanism of action at the molecular level remains to be fully elucidated. Preliminary investigations have commenced on its derivatives, providing the first insights into how this chemical scaffold might exert its biological effects. This guide focuses on the preliminary studies of one such derivative, N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide, and its impact on the antioxidant defense system of murine lymphoma cells.
Hypothesized Mechanism of Action: Induction of Oxidative Stress
Preliminary studies on N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide suggest that its cytotoxic effects on murine lymphoma cells may be mediated through the modulation of the cellular antioxidant system.[1] It is hypothesized that the compound disrupts the balance of reactive oxygen species (ROS) by altering the activity of key antioxidant enzymes. This disruption leads to an accumulation of hydrogen peroxide (H₂O₂), a potent ROS, which can induce cellular damage and trigger apoptosis.
The proposed signaling pathway suggests that the thiazole derivative activates superoxide dismutase (SOD) while concurrently decreasing the activity of catalase and glutathione peroxidase (GPx).[1] SOD catalyzes the dismutation of superoxide radicals into oxygen and H₂O₂. The subsequent reduction in catalase and GPx activity, enzymes responsible for detoxifying H₂O₂, would lead to its accumulation within the cell, thereby inducing oxidative stress and promoting cell death.[1]
Quantitative Data
The following table summarizes the observed effects of N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide on the activity of antioxidant enzymes in murine lymphoma cells.
| Concentration (µM) | Superoxide Dismutase (SOD) Activity | Catalase Activity | Glutathione Peroxidase (GPx) Activity |
| 10 | Activation | Decrease | Decrease |
| 50 | Activation | Decrease | Decrease |
| Data derived from in vitro studies on murine lymphoma cells. The exact quantitative values were not provided in the source material, only the qualitative changes.[1] |
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the preliminary studies of the thiazole derivative.
Cell Culture
Murine lymphoma cells (e.g., L1210) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the thiazole derivative (e.g., 10 µM and 50 µM) and incubate for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Antioxidant Enzyme Activity Assays
-
Cell Lysis: After treatment with the thiazole derivative, harvest the cells and lyse them in a suitable buffer to obtain the cell lysate.
-
Superoxide Dismutase (SOD) Activity: Measure SOD activity using a commercial assay kit, which is typically based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals.
-
Catalase Activity: Determine catalase activity by measuring the rate of H₂O₂ decomposition, which can be monitored spectrophotometrically at 240 nm.
-
Glutathione Peroxidase (GPx) Activity: Measure GPx activity using a coupled assay that monitors the oxidation of NADPH at 340 nm in the presence of glutathione reductase.
Conclusion and Future Directions
The preliminary studies on N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide suggest a potential mechanism of action involving the induction of oxidative stress in cancer cells through the modulation of antioxidant enzyme activities.[1] However, it is crucial to emphasize that these findings are based on a derivative of this compound, and further research is imperative to determine if the parent compound exhibits similar properties.
Future research should focus on:
-
Direct Mechanistic Studies: Investigating the direct molecular targets of this compound through techniques such as affinity chromatography, proteomics, and computational docking studies.
-
Signaling Pathway Analysis: Elucidating the specific signaling pathways modulated by the parent compound using transcriptomics, proteomics, and phosphoproteomics.
-
In Vivo Studies: Validating the in vitro findings in relevant animal models to assess the therapeutic potential and safety profile of this compound and its derivatives.
This technical guide serves as a starting point for researchers, highlighting the nascent understanding of the biological activities of the 2-amino-5-benzylthiazole scaffold and underscoring the need for more focused and in-depth investigations.
References
An In-depth Technical Guide to 2-Amino-5-benzylthiazole: Discovery, History, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-amino-5-benzylthiazole, a key heterocyclic scaffold in medicinal chemistry. It details the evolution of its synthesis, with a focus on the seminal Hantzsch thiazole synthesis and subsequent modifications. The guide presents key physicochemical and biological activity data in structured tables for clarity and comparison. Detailed experimental protocols for the synthesis of the core compound and its derivatives are provided. Furthermore, this document elucidates the mechanism of action of 2-amino-5-benzylthiazole derivatives as anticancer agents, including a visualization of the induced apoptotic signaling pathway.
Introduction
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds. Its unique structural features allow for diverse chemical modifications, making it a versatile building block in drug discovery. The introduction of a benzyl group at the 5-position of the 2-aminothiazole ring gives rise to 2-amino-5-benzylthiazole, a compound that has garnered significant interest for its potential therapeutic applications, particularly in oncology. This guide will delve into the critical aspects of this compound, from its foundational synthesis to its role in the development of novel therapeutic agents.
Discovery and History
The synthesis of the 2-aminothiazole ring system dates back to the late 19th century with the pioneering work of Arthur Hantzsch. The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide (or thiourea), remains a cornerstone of thiazole chemistry. While the precise first synthesis of 2-amino-5-benzylthiazole is not prominently documented in easily accessible historical records, its preparation falls under the general scope of the Hantzsch reaction and subsequent synthetic explorations of 5-substituted 2-aminothiazoles.
The more recent history of 2-amino-5-benzylthiazole is intrinsically linked to the work of Professor Roman Lesyk and his research group, who have extensively explored the chemistry and biological activities of 5-substituted 2-aminothiazoles, including the 5-benzyl derivatives. Their work has been instrumental in establishing these compounds as promising anticancer agents.
Synthesis of 2-Amino-5-benzylthiazole
The primary and most established method for the synthesis of 2-amino-5-benzylthiazole is the Hantzsch thiazole synthesis. This method involves the reaction of an α-haloketone with thiourea. For the synthesis of 2-amino-5-benzylthiazole, the key intermediate is an α-halo-phenylpropanone. A notable method involves the reaction of 3-aryl-2-chloropropanals with thiourea.
A general synthetic workflow for the preparation of 2-amino-5-benzylthiazole and its subsequent acylation to yield biologically active amides is depicted below.
Physicochemical Properties
| Property | Value (for 2-Amino-5-methylthiazole) | Reference |
| CAS Number | 7305-71-7 | [1][2] |
| Molecular Formula | C₄H₆N₂S | [1][2] |
| Molecular Weight | 114.17 g/mol | [1][2] |
| Melting Point | 93-98 °C | [2] |
| Appearance | White to light yellow crystalline powder | [3] |
Experimental Protocols
General Synthesis of 2-Amino-5-R-benzylthiazoles
The following is a general procedure adapted from the work of Lesyk and coworkers for the synthesis of 2-amino-5-benzylthiazole derivatives.
Materials:
-
3-Aryl-2-chloropropanal (1 equivalent)
-
Thiourea (1 equivalent)
-
Ethanol
Procedure:
-
A mixture of the appropriate 3-aryl-2-chloropropanal and thiourea in ethanol is refluxed.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is then worked up, typically by neutralization and extraction, to yield the crude 2-amino-5-benzylthiazole derivative.
-
Purification is achieved by recrystallization from a suitable solvent.
Synthesis of N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides[5]
Materials:
-
2-Amino-5-(R-benzyl)thiazole (1 equivalent)
-
2,5-Dimethyl-3-furoylchloride (1 equivalent)
-
Triethylamine
-
Dioxane
Procedure:
-
To a solution of the appropriate 2-amino-5-(R-benzyl)thiazole in dioxane, triethylamine is added.
-
2,5-Dimethyl-3-furoylchloride is then added dropwise to the mixture.
-
The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography.
-
Upon completion, the mixture is poured into water, and the resulting precipitate is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent to yield the N-acylated derivative.
Applications in Drug Discovery and Medicinal Chemistry
Derivatives of 2-amino-5-benzylthiazole have emerged as a promising class of anticancer agents. Extensive research has demonstrated their cytotoxic effects against a variety of cancer cell lines.
Anticancer Activity
N-acylated derivatives of 2-amino-5-benzylthiazole have shown significant anticancer activity. The table below summarizes the activity of some of these derivatives against a panel of 60 human cancer cell lines.
| Compound | Substitution (R) | Growth Percent (GP) | Activity Level | Reference |
| 7a | H | 65.36% | Moderate | [4] |
| 7b | 3-CH₃ | 67.36% | Moderate | [4] |
| 7c | 4-CH₃ | 60.31% | Moderate | [4] |
| 7d | 4-C₂H₅ | 35.02% | High | [4] |
| 7e | 4-CH₃O | 33.51% | High | [4] |
| 7f | 4-F | 63.00% | Moderate | [4] |
| 7g | 4-Cl | 29.05% | High | [4] |
The most active compound, 7g , exhibited a high inhibition activity (GI₅₀ < 10 µM) against 54 of 58 human tumor cell lines, with an average GI₅₀ value of 4.22 µM. The colon cancer subpanel showed the highest sensitivity with a mean GI₅₀ value of 2.53 µM. The most sensitive cell line was T-47D (Breast Cancer), with a GI₅₀ of 0.088 µM.[4]
Mechanism of Action: Induction of Apoptosis
Studies on novel pyrazolo[4,3-e]thiazolo[3,2-a]pyrimidin-4(2H)-one derivatives of 2-amino-5-benzylthiazole have elucidated their mechanism of action in human leukemia cells. These compounds induce apoptosis through a caspase-dependent pathway.
The proposed signaling pathway is illustrated in the diagram below.
These derivatives were found to decrease the level of the anti-apoptotic protein Bcl-2 while increasing the levels of the pro-apoptotic protein Bim and the mitochondrion-specific endonuclease G (EndoG). This leads to the cleavage of caspase 3 and PARP1, ultimately resulting in DNA fragmentation and programmed cell death.
Conclusion
2-Amino-5-benzylthiazole is a versatile and valuable scaffold in medicinal chemistry. Its synthesis, rooted in the historic Hantzsch reaction, has been refined and adapted to produce a wide array of derivatives. The significant anticancer activity of these derivatives, coupled with a growing understanding of their mechanism of action, positions 2-amino-5-benzylthiazole as a core structure of high interest for the development of novel therapeutics. This guide provides a foundational understanding for researchers and drug development professionals to explore the potential of this important heterocyclic compound further.
References
Methodological & Application
Synthesis of 5-Benzyl-1,3-thiazol-2-amine via Hantzsch Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Derivatives of 2-aminothiazole exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Hantzsch thiazole synthesis, a classic condensation reaction, remains a cornerstone for the construction of this important heterocyclic motif. This application note provides a detailed protocol for the synthesis of 5-Benzyl-1,3-thiazol-2-amine, a valuable building block for the development of novel therapeutic agents, via the Hantzsch reaction of 1-bromo-3-phenylpropan-2-one with thiourea.
Reaction Scheme
The synthesis proceeds through the cyclocondensation of an α-haloketone, 1-bromo-3-phenylpropan-2-one, with thiourea. The reaction mechanism involves the initial formation of an isothiouronium salt, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminothiazole ring.
Overall Reaction:
Experimental Protocols
Materials and Reagents
-
1-bromo-3-phenylpropan-2-one
-
Thiourea
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer with heating plate
-
Büchner funnel and filtration apparatus
-
Rotary evaporator
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (1.0 eq) in 50 mL of ethanol.
-
Addition of α-Haloketone: To the stirred solution, add 1-bromo-3-phenylpropan-2-one (1.0 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture until the pH is approximately 7-8. This will neutralize the hydrobromic acid formed during the reaction and precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic impurities.
-
Drying: Dry the crude product in a desiccator over anhydrous magnesium sulfate or in a vacuum oven.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford a pure crystalline solid.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 1-bromo-3-phenylpropan-2-one | 1.0 eq |
| Thiourea | 1.0 - 1.2 eq |
| Reaction Conditions | |
| Solvent | Ethanol |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 3 - 4 hours |
| Product Information | |
| Product Name | This compound |
| Molecular Formula | C₁₀H₁₀N₂S |
| Molecular Weight | 190.27 g/mol |
| Appearance | Off-white to pale yellow solid |
| Yield | Typically 70-85% (after purification) |
| Melting Point | 145-148 °C (literature value) |
Mandatory Visualizations
Hantzsch Thiazole Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Hantzsch Reaction Mechanism
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Application Notes and Protocols for the Synthesis of 2-amino-5-benzylthiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the synthesis of 2-amino-5-benzylthiazole, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the bromination of phenylacetone to yield the intermediate 1-bromo-3-phenyl-2-propanone, followed by a Hantzsch thiazole synthesis with thiourea.
Overall Synthetic Scheme
The synthesis of 2-amino-5-benzylthiazole is achieved through a two-step process:
-
Step 1: α-Bromination of Phenylacetone. Phenylacetone is brominated at the α-position to yield 1-bromo-3-phenyl-2-propanone.
-
Step 2: Hantzsch Thiazole Synthesis. The resulting α-bromoketone undergoes a condensation and cyclization reaction with thiourea to form the 2-amino-5-benzylthiazole product.
Experimental Protocols
Part 1: Synthesis of 1-bromo-3-phenyl-2-propanone
This protocol describes the α-bromination of phenylacetone.
Materials and Reagents:
-
Phenylacetone
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve phenylacetone in dichloromethane.
-
Cool the flask in an ice bath with stirring.
-
Slowly add a solution of bromine in dichloromethane dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition. The reaction is indicated by the disappearance of the bromine color.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 1-bromo-3-phenyl-2-propanone. This intermediate is often used in the next step without further purification.
Part 2: Synthesis of 2-amino-5-benzylthiazole
This protocol outlines the Hantzsch thiazole synthesis from 1-bromo-3-phenyl-2-propanone and thiourea.[1]
Materials and Reagents:
-
1-bromo-3-phenyl-2-propanone (from Part 1)
-
Thiourea
-
Methanol
-
Sodium carbonate (Na₂CO₃) solution (5%)
-
Deionized water
Equipment:
-
Round-bottom flask or scintillation vial
-
Magnetic stirrer and stir bar
-
Heating plate
-
Büchner funnel and filter flask
-
Beaker
Procedure:
-
In a round-bottom flask or a large scintillation vial, combine the crude 1-bromo-3-phenyl-2-propanone and thiourea.
-
Add methanol as the solvent and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate at a gentle reflux for approximately 30-60 minutes.[1] The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, remove the flask from the heat and allow the solution to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate and stir.[1]
-
A precipitate of 2-amino-5-benzylthiazole will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with deionized water to remove any remaining salts.[1]
-
Allow the product to air dry on a watch glass. The purity of the product can be assessed by melting point determination and spectroscopic methods (e.g., NMR, IR). Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Data Presentation
Table 1: Quantitative Data for the Synthesis of 2-amino-5-benzylthiazole
| Parameter | Step 1: Bromination of Phenylacetone | Step 2: Hantzsch Thiazole Synthesis |
| Reactants | Phenylacetone, Bromine | 1-bromo-3-phenyl-2-propanone, Thiourea |
| Molar Ratio | ~1:1 | ~1:1.5 |
| Solvent | Dichloromethane | Methanol |
| Reaction Temperature | 0-10 °C (addition), Room Temp. (reaction) | Reflux |
| Reaction Time | 1-3 hours | 30-60 minutes |
| Product | 1-bromo-3-phenyl-2-propanone | 2-amino-5-benzylthiazole |
| Typical Yield | High (often used crude) | Good to Excellent |
| Purification Method | Aqueous work-up | Precipitation and Filtration/Recrystallization |
Visualizations
Caption: Workflow for the two-step synthesis of 2-amino-5-benzylthiazole.
References
Application Notes and Protocols for the In Vitro Biological Evaluation of 5-Benzyl-1,3-thiazol-2-amine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a comprehensive guide to the in vitro biological evaluation of 5-Benzyl-1,3-thiazol-2-amine derivatives, a class of heterocyclic compounds that have demonstrated significant potential as anticancer agents. These compounds have been the subject of various studies to elucidate their cytotoxic effects and mechanisms of action against several human cancer cell lines. The following sections detail the quantitative data from these studies, provide in-depth experimental protocols for key assays, and visualize the experimental workflows and relevant signaling pathways.
Data Presentation: In Vitro Anticancer Activity
The anticancer activity of various this compound derivatives has been assessed against a panel of human cancer cell lines. The data, primarily presented as percentage growth (GP) and IC50 values, are summarized below for comparative analysis.
Table 1: Single-Dose (10 µM) Anticancer Activity Screening
| Compound ID | Cancer Cell Line Subpanel | Mean Growth Percent (GPmean) | Selective Activity Noted | Reference |
| 3a | Leukemia | 90.59% | Leukemia (GP = 57.10–71.88%) | [1] |
| 3b | Leukemia | 80.86% | Leukemia (GP = 35.01–69.14%) | [1] |
| 7c | CNS Cancer | - | SNB-75 (GP = -3.83%) | [2] |
| 7f | Ovarian Cancer | - | OVCAR-4 (GP = 14.66%) | [2] |
| 8d | Breast Cancer | - | HS 578T (GP = 11.09%) | [2] |
| 9g | Non-Small Cell Lung Cancer | - | NCI-H226 (GP = 9.75%) | [2] |
| 9g | Renal Cancer | - | UO-31 (GP = 16.35%) | [2] |
Table 2: IC50 Values for Potent Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) | Reference |
| Methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate (6a) | OVCAR-4 (Ovarian) | 1.569 ± 0.06 | - | - | [3] |
| 2-[2-[4-Hydroxy-3-(N=N-Ph)benzylidene hydrazinyl]-thiazole-4[5H]-one (4c) | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [4] |
| 2-[2-[4-Hydroxy-3-(N=N-Ph)benzylidene hydrazinyl]-thiazole-4[5H]-one (4c) | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [4] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | NCI-60 Panel | GI50: Very Good | - | - | [6] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
MTT Assay for Cytotoxicity Screening
Objective: To assess the cytotoxic effect of the synthesized thiazole derivatives on various cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Synthesized this compound derivatives
-
Human cancer cell lines (e.g., MCF-7, HepG2, OVCAR-4)
-
Dulbecco's Modified Eagle's Medium (DMEM) or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare various concentrations of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Western Blot Analysis for Apoptosis-Related Proteins
Objective: To investigate the effect of the derivatives on the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cancer cells
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-PARP1, anti-caspase-3, anti-Bcl-2, anti-Bim, anti-EndoG, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
SDS-PAGE: Separate 30-50 µg of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is typically used as a loading control.
DNA Fragmentation Assay
Objective: To detect the characteristic ladder pattern of DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (Tris-EDTA, SDS)
-
RNase A
-
Proteinase K
-
Phenol:Chloroform:Isoamyl alcohol
-
Ethanol
-
Agarose gel
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and UV transilluminator
Procedure:
-
Cell Lysis: Harvest cells and lyse them in the lysis buffer.
-
RNA and Protein Digestion: Treat the lysate with RNase A followed by Proteinase K.
-
DNA Extraction: Perform a phenol:chloroform extraction to purify the DNA, followed by ethanol precipitation.
-
Agarose Gel Electrophoresis: Resuspend the DNA pellet and run the samples on a 1.5% agarose gel containing a DNA stain.
-
Visualization: Visualize the DNA fragments under UV light. A ladder-like pattern of DNA fragments indicates apoptosis.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro biological evaluation of this compound derivatives.
Caption: General workflow for synthesis and in vitro evaluation.
Apoptotic Signaling Pathway
Studies have shown that certain 2-amino-5-benzylthiazole derivatives induce apoptosis in human leukemia cells by modulating the expression of key apoptosis-regulating proteins.[5][7] The proposed intrinsic pathway is depicted below.
Caption: Apoptosis induction by thiazole derivatives.optosis induction by thiazole derivatives.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and antitumor activities of new n-(5-benzylthiazol-2-yl)-2-(heteryl-5-ylsulfanyl)-acetamides - Enamine [enamine.net]
- 3. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 5. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Screening of 5-Benzyl-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound 5-Benzyl-1,3-thiazol-2-amine belongs to this class and represents a promising scaffold for the development of new antimicrobial agents. The evaluation of its efficacy against various microbial pathogens is a critical first step in the drug discovery pipeline.
These application notes provide detailed protocols for two standard and widely accepted methods for preliminary antimicrobial screening: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Well Diffusion method for assessing the zone of inhibition. The MIC provides a quantitative measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the agar well diffusion method offers a qualitative to semi-quantitative assessment of antimicrobial activity.[1][2][3]
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for the antimicrobial activity of this compound against a panel of common bacterial and fungal pathogens. This data is intended to serve as an illustrative example for recording and presenting experimental results obtained from the protocols described herein.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 16 |
| Bacillus subtilis | Gram-positive | 32 |
| Escherichia coli | Gram-negative | 64 |
| Pseudomonas aeruginosa | Gram-negative | >128 |
| Candida albicans | Fungal | 64 |
Table 2: Zone of Inhibition for this compound (100 µ g/well )
| Test Microorganism | Gram Stain | Zone of Inhibition (mm) |
| Staphylococcus aureus | Gram-positive | 18 |
| Bacillus subtilis | Gram-positive | 15 |
| Escherichia coli | Gram-negative | 12 |
| Pseudomonas aeruginosa | Gram-negative | 0 |
| Candida albicans | Fungal | 14 |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method in a 96-well microtiter plate format.[1][4]
Materials:
-
This compound
-
Sterile 96-well round-bottom microtiter plates
-
Appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test microbial strains (e.g., S. aureus, E. coli)
-
Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)
-
Solvent for the test compound (e.g., Dimethyl Sulfoxide - DMSO)
-
Sterile saline solution (0.85%)
-
McFarland standard (0.5)
-
Spectrophotometer or nephelometer
-
Multichannel pipette
-
Incubator
Protocol Steps:
-
Preparation of Test Compound Stock Solution:
-
Dissolve a known weight of this compound in a minimal amount of a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 1280 µg/mL).
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 600 nm.
-
Dilute the standardized suspension in the appropriate sterile broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Microtiter Plate Setup:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.
-
This will create a concentration gradient of the test compound.
-
Designate wells for a positive control (broth, inoculum, and a standard antibiotic) and a negative/growth control (broth and inoculum only). A sterility control (broth only) should also be included.
-
-
Inoculation:
-
Add 100 µL of the diluted microbial inoculum to each well (except the sterility control), bringing the final volume in each well to 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.
-
-
Reading and Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
-
Agar Well Diffusion Method
This protocol describes a method to qualitatively assess the antimicrobial activity of this compound by measuring the diameter of the zone of growth inhibition.[2][5]
Materials:
-
This compound
-
Sterile Petri dishes (90 mm)
-
Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Test microbial strains
-
Positive control antibiotic
-
Solvent for the test compound (e.g., DMSO)
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipette
-
Incubator
Protocol Steps:
-
Preparation of Test Compound Solution:
-
Prepare a solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
-
Preparation of Inoculum:
-
Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the agar plate evenly in three directions to ensure a uniform lawn of microbial growth.
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
-
-
Well Preparation and Application of Test Compound:
-
Using a sterile cork borer, create uniform wells in the agar.
-
Carefully pipette a fixed volume (e.g., 100 µL) of the this compound solution into a designated well.
-
Similarly, add the solvent alone to another well as a negative control and a standard antibiotic solution to a third well as a positive control.
-
-
Incubation:
-
Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compound into the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.
-
-
Measurement and Interpretation of Results:
-
After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm).
-
The size of the inhibition zone is indicative of the antimicrobial activity of the test compound.
-
Visualizations
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for the Agar Well Diffusion method.
Caption: Potential mechanism of antimicrobial action.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jchr.org [jchr.org]
- 5. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anticancer Activity Testing of 5-Benzyl-1,3-thiazol-2-amine on Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent anticancer properties.[1] This document provides a detailed guide for investigating the anticancer potential of 5-Benzyl-1,3-thiazol-2-amine and its derivatives. The protocols outlined herein cover essential in vitro assays to determine cytotoxicity, mode of action, and effects on key cellular signaling pathways. While specific data for this compound is emerging, the methodologies and expected outcomes are based on extensive research on structurally related 2-aminothiazole compounds.
Data Presentation: In Vitro Cytotoxicity of 2-Aminothiazole Derivatives
The anticancer efficacy of 2-aminothiazole derivatives is typically first assessed by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The following table summarizes representative IC50 values for various 2-aminothiazole compounds, demonstrating the broad-spectrum activity of this class of molecules.
| Compound/Derivative | Cancer Cell Line | IC50 Value |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | A549 (Lung Cancer) | Strong antiproliferative activity |
| Thiazole Derivative 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 µM |
| Thiazole Derivative 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44 µM |
| N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide (13c ) | AGS (Gastric Cancer) | 4.0 µM |
| N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide (13c ) | HT-29 (Colon Cancer) | 4.4 µM |
| Bis-Thiazole Derivative 5f | KF-28 (Ovarian Cancer) | 6 nM |
| Imidazo[2,1-b]thiazole derivatives | HCT-116 (Colon Cancer) | - |
Note: The data presented is a compilation from various studies on 2-aminothiazole derivatives and is intended to be representative. Researchers should determine the specific IC50 values for this compound in their cell lines of interest.
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[2] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells.[3] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[3]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[4]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).[3]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.[5]
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[6][7] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase.
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.[8][9] Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA, ensuring that PI only stains DNA.[6]
-
PI Staining: Add PI solution (50 µg/mL final concentration) and incubate for 15-30 minutes at room temperature in the dark.[8]
-
Analysis: Analyze the samples by flow cytometry. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using appropriate software.
Western Blotting for Key Signaling Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.[10]
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target proteins. A secondary antibody conjugated to an enzyme or fluorophore is used for detection.[11]
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, Cyclin D1, CDK4, p21) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for evaluating the anticancer activity of this compound.
Signaling Pathways
Apoptosis Induction Pathway
Many 2-aminothiazole derivatives induce apoptosis by modulating the Bcl-2 family of proteins, leading to the activation of the intrinsic (mitochondrial) pathway.[1]
Caption: Simplified intrinsic apoptosis pathway modulated by 2-aminothiazole derivatives.
Cell Cycle Arrest Mechanism
2-aminothiazole derivatives can also induce cell cycle arrest, often at the G2/M or G1 phase, by affecting the expression of key cell cycle regulatory proteins.
Caption: Mechanism of cell cycle arrest induced by 2-aminothiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. bosterbio.com [bosterbio.com]
- 5. kumc.edu [kumc.edu]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: 5-Benzyl-1,3-thiazol-2-amine as a Scaffold for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically relevant kinase inhibitors, including the pan-Src family kinase inhibitor Dasatinib.[1] The 5-Benzyl-1,3-thiazol-2-amine core represents a promising starting point for the development of novel kinase inhibitors. The benzyl group at the 5-position provides a vector for exploring interactions with hydrophobic pockets within the kinase ATP-binding site, while the 2-amino group can be readily functionalized to enhance potency and selectivity. This document provides a comprehensive guide to utilizing this scaffold, including synthetic protocols, potential kinase targets, and detailed methodologies for biological evaluation.
Synthesis of the this compound Scaffold
The synthesis of the this compound core can be readily achieved via the Hantzsch thiazole synthesis. This classic method involves the condensation of an α-haloketone with a thioamide.
General Experimental Workflow for Synthesis
The overall workflow for the synthesis and derivatization of the scaffold is outlined below.
Caption: General workflow for the synthesis and derivatization of this compound based kinase inhibitors.
Protocol 1: Synthesis of this compound
Materials:
-
1-Bromo-3-phenylpropan-2-one
-
Thiourea
-
Ethanol
-
Sodium bicarbonate (Saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1-Bromo-3-phenylpropan-2-one (1 equivalent) in ethanol.
-
Add thiourea (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Kinase Targets and Biological Activity
While specific data for derivatives of this compound is limited, the broader class of 2-aminothiazoles has shown potent inhibitory activity against several important kinase families implicated in cancer and inflammatory diseases. The data presented below for structurally related compounds can guide target selection and assay development.
Table 1: Kinase Inhibitory Activity of Structurally Related 2-Aminothiazole Derivatives
| Compound Class | Target Kinase(s) | IC50 (nM) | Reference |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | Aurora A, Aurora B | 8.0, 9.2 | [2] |
| Thiazolyl-thiourea derivatives | Aurora A | 79 - 140 | [2] |
| 2-amino-5-[(thiomethyl)aryl]thiazoles | Itk | Potent inhibition | [3] |
| N-(thiazol-2-yl)benzenesulfonamide | B-RAFV600E | 23.1 | [2] |
| Dasatinib (BMS-354825) | Pan-Src family | Subnanomolar to nanomolar | [1] |
Table 2: Anti-proliferative Activity of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide Derivatives
| Compound | HeLa (IC50 µM) | A549 (IC50 µM) | MCF-7 (IC50 µM) | Reference |
| 6a | 1.6 ± 0.8 | 4.5 ± 0.6 | 25.3 ± 2.1 | [4] |
Note: The data in Table 2 is for a closely related scaffold and is presented to illustrate the potential anti-proliferative effects of this compound class.
Key Signaling Pathways
Src Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, migration, and angiogenesis.[5] Its dysregulation is a common feature in many cancers.
Caption: Simplified Src kinase signaling pathway and the point of inhibition.
Aurora Kinase Signaling Pathway in Mitosis
Aurora kinases (A and B) are essential serine/threonine kinases that regulate multiple stages of mitosis. Their overexpression is common in cancer, leading to genomic instability.
Caption: Role of Aurora kinases in mitosis and points of inhibition.
Experimental Protocols
Protocol 2: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a general method for determining the IC50 value of a test compound against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., Src, Aurora A)
-
Kinase-specific substrate peptide
-
Test compound (serial dilutions in DMSO)
-
Positive control inhibitor (e.g., Dasatinib for Src)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution (at Km concentration for the specific kinase)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Luminometer plate reader
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2 µL of the kinase solution (pre-diluted in kinase buffer to the optimal concentration).
-
Add 2 µL of a substrate/ATP mixture (prepared in kinase buffer).
-
Incubate the plate at room temperature for 60-120 minutes.
-
To stop the kinase reaction and deplete remaining ATP, add 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes in the dark.
-
Read luminescence using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Cell-Based Western Blot Assay for Target Engagement
This assay assesses the ability of the compound to inhibit the target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cancer cell line expressing the target kinase (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Aurora A (Thr288), total Aurora A, anti-phospho-Src (Tyr416), total Src, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).
-
Wash cells twice with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities to determine the dose-dependent inhibition of substrate phosphorylation.
Protocol 4: Anti-Proliferative Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[4]
Conclusion
The this compound scaffold is a valuable starting point for the design and synthesis of novel kinase inhibitors. Drawing on the extensive literature for the broader 2-aminothiazole class, researchers can rationally design and evaluate new chemical entities targeting key kinases in oncology and other therapeutic areas. The protocols provided herein offer a robust framework for the synthesis, biochemical characterization, and cellular evaluation of compounds derived from this promising scaffold.
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 5-Benzyl-1,3-thiazol-2-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of 5-benzyl-1,3-thiazol-2-amine, a privileged scaffold in medicinal chemistry. The derivatization of this core structure has led to the discovery of potent anticancer agents. These protocols are intended to serve as a practical guide for researchers engaged in the synthesis and biological evaluation of novel therapeutic candidates.
Introduction
The 2-aminothiazole moiety is a cornerstone in the development of numerous clinically significant drugs. Its versatile chemical nature allows for extensive derivatization, enabling the fine-tuning of pharmacological properties. The introduction of a benzyl group at the 5-position of the thiazole ring has been shown to be a key structural feature for enhancing the anticancer activity of this class of compounds. These derivatives often exert their cytotoxic effects through mechanisms such as the induction of apoptosis and inhibition of tubulin polymerization.[1][2][3] This guide details the synthesis of key intermediates and final compounds, presents their biological activities in a structured format, and illustrates the underlying mechanisms of action.
Experimental Protocols
Protocol 1: Synthesis of N-Acylated Derivatives
N-acylation of the exocyclic amine at the 2-position is a common and effective strategy for generating diverse libraries of this compound derivatives. The resulting amides often exhibit significant biological activity. A key intermediate for further derivatization is 2-chloro-N-(5-benzyl-1,3-thiazol-2-yl)acetamide.
1.1: Synthesis of 2-Chloro-N-(5-benzyl-1,3-thiazol-2-yl)acetamide (Intermediate 1)
This protocol describes the synthesis of a key chloroacetamide intermediate, which can be used for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., Dioxane, Chloroform)
-
Base (e.g., Triethylamine, K₂CO₃)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the base (1.2 eq) in the chosen anhydrous solvent.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
To the residue, add water to precipitate the crude product.
-
Collect the solid by filtration, wash with 5% NaHCO₃ solution and then with water.[4]
-
Dry the crude product and recrystallize from a suitable solvent (e.g., methanol or ethanol) to yield the pure 2-chloro-N-(5-benzyl-1,3-thiazol-2-yl)acetamide.
1.2: General Procedure for the Synthesis of N-(5-Benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamide Derivatives
This procedure details the acylation using a specific acyl chloride, 2,5-dimethyl-3-furoyl chloride, to produce potent anticancer compounds.
Materials:
-
Appropriately substituted 2-amino-5-benzylthiazole (1.0 eq)
-
2,5-Dimethyl-3-furoyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dioxane
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of the respective 2-amino-5-benzylthiazole in dioxane, add triethylamine.
-
Add a solution of 2,5-dimethyl-3-furoyl chloride in dioxane dropwise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into cold water.
-
Filter the resulting precipitate, wash with water, and dry.
-
Recrystallize the crude product from a mixture of DMF and water to obtain the pure N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides.[5]
Protocol 2: Synthesis of Imidazoline Derivatives
This protocol describes a multi-step synthesis leading to N-[5-(R-benzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamides, which have shown promising anticancer activity.
2.1: Synthesis of N-[5-(R-benzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamides
Materials:
-
2-Chloro-N-[5-(R-benzyl)-thiazol-2-yl]-acetamide (Intermediate 1 from Protocol 1.1)
-
Sulfur
-
Morpholine
-
Ethylenediamine
-
Standard glassware for organic synthesis
Procedure:
-
Synthesis of N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides: A suspension of 2-chloro-N-[5-(R-benzyl)-thiazol-2-yl]-acetamide, sulfur, and morpholine is reacted to yield the corresponding 2-morpholin-4-yl-2-oxoacetamide.[6]
-
Synthesis of the final imidazole carboxamides: The product from the previous step is then reacted with ethylenediamine to form the N-[5-R-benzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamides.[6]
Protocol 3: Synthesis of Schiff Base Derivatives
The formation of Schiff bases (imines) by reacting the primary amino group of this compound with various aromatic aldehydes is a straightforward method to generate a diverse set of derivatives.
General Procedure:
-
Dissolve this compound (0.01 mol) in 20 mL of glacial acetic acid.
-
To this solution, add a solution of the desired substituted aromatic aldehyde (0.01 mol) in 10 mL of glacial acetic acid dropwise with stirring.
-
Heat the reaction mixture to reflux for approximately 8 hours.[7]
-
After completion (monitored by TLC), pour the reaction mixture onto crushed ice.
-
Filter the resulting solid, wash thoroughly with water, and recrystallize from ethanol to obtain the pure Schiff base.[7]
Data Presentation
The following tables summarize the quantitative data for representative derivatives of this compound.
Table 1: Physicochemical and Yield Data for Selected Derivatives
| Compound ID | Derivative Type | R-Group on Benzyl Ring | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |
| 1a | 2-Chloro-N-acetamide | H | C₁₂H₁₁ClN₂OS | - | - | [6] |
| 1b | 2-Chloro-N-acetamide | 4-F | C₁₂H₁₀ClFN₂OS | - | - | [6] |
| 1c | 2-Chloro-N-acetamide | 4-Cl | C₁₂H₁₀Cl₂N₂OS | - | - | [6] |
| 2a | Imidazole carboxamide | H | C₁₄H₁₄N₄OS | - | - | [6] |
| 2b | Imidazole carboxamide | 4-F | C₁₄H₁₃FN₄OS | - | - | [6] |
| 2c | Imidazole carboxamide | 4-Cl | C₁₄H₁₃ClN₄OS | - | - | [6] |
| 3a | 2,5-Dimethyl-3-furamide | H | C₁₇H₁₆N₂O₂S | - | - | [5] |
| 3b | 2,5-Dimethyl-3-furamide | 3-CH₃ | C₁₈H₁₈N₂O₂S | - | - | [5] |
| 3c | 2,5-Dimethyl-3-furamide | 4-CH₃ | C₁₈H₁₈N₂O₂S | - | - | [5] |
| 3g | 2,5-Dimethyl-3-furamide | 4-Cl | C₁₇H₁₅ClN₂O₂S | - | - | [5] |
Table 2: Anticancer Activity Data (GI₅₀, µM) for N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides
| Compound ID | R-Group | Average GI₅₀ (µM) | Most Sensitive Cell Line | GI₅₀ (µM) | Cancer Subpanel with Highest Sensitivity | Mean GI₅₀ (µM) | Reference |
| 3g | 4-Cl | 4.22 | T-47D (Breast) | 0.088 | Colon | 2.53 | [5] |
Table 3: Anticancer Activity of N-[5-(R-benzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamides (Single Dose at 10 µM)
| Compound ID | R-Group on Benzyl Ring | Growth Percent (GP) Range (%) | Reference |
| 2a-e, 3a-c | H, 4-F, 4-Cl, etc. | 0 - 75 | [6] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The anticancer activity of 2-aminothiazole derivatives is often mediated through the induction of apoptosis and inhibition of microtubule dynamics.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]
- 3. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 5-Benzyl-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Benzyl-1,3-thiazol-2-amine is a small molecule belonging to the thiazole class of heterocyclic compounds.[1] Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The structural motif of this compound suggests its potential as a therapeutic agent, warranting in vivo evaluation to determine its efficacy and safety profile.
These application notes provide detailed protocols for preclinical in vivo experimental designs to investigate the potential anticancer and anti-neuroinflammatory effects of this compound. The provided methodologies are based on established models and can be adapted by researchers to suit their specific experimental needs.
Therapeutic Area: Oncology
Application Note: Human Tumor Xenograft Models
Human tumor xenograft models are a cornerstone of in vivo cancer research, providing a means to evaluate the antitumor efficacy of novel compounds in a living organism.[4][5] These models involve the implantation of human cancer cells into immunocompromised mice, which lack a functional adaptive immune system and therefore do not reject the foreign cells.[6] This allows for the growth of human tumors, creating a platform to study tumor biology and assess the in vivo response to therapeutic interventions.[7] Subcutaneous xenografts are frequently used due to the ease of tumor implantation and subsequent monitoring of tumor growth.[5]
Experimental Protocol: Subcutaneous Xenograft Model
This protocol describes the establishment of a subcutaneous human cancer cell line xenograft model in athymic nude mice to assess the in vivo anticancer activity of this compound.
Materials:
-
Human cancer cell line (e.g., HeLa - cervical adenocarcinoma, SW480 - colorectal cancer)[4][6]
-
6-8 week old female athymic nude mice (e.g., BALB/c nude)[4]
-
Complete cell culture medium (specific to the cell line)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (optional)
-
This compound (test compound)
-
Vehicle control (e.g., saline, DMSO/polyethylene glycol mixture)
-
Positive control drug (e.g., 5-fluorouracil)
-
Sterile syringes (1 mL) and needles (27-gauge)[4]
-
Anesthetic (e.g., isoflurane)
-
Digital calipers
-
Animal balance
Procedure:
-
Cell Culture: Culture the selected human cancer cell line in appropriate T-75 flasks until they reach 80-90% confluency.[4]
-
Cell Preparation for Injection:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Detach the cells using Trypsin-EDTA and neutralize with complete growth medium.[4]
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel®) to a final concentration of 5 x 10⁷ cells/mL.[4]
-
Assess cell viability using a hemocytometer (should be >95%). Keep the cell suspension on ice.[4]
-
-
Tumor Implantation:
-
Tumor Growth Monitoring and Grouping:
-
Monitor the health and body weight of the mice daily.
-
Once tumors become palpable (typically 5-7 days post-injection), begin measuring tumor dimensions 2-3 times per week using digital calipers.[4]
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[4]
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[6]
-
-
Compound Administration:
-
Prepare fresh formulations of this compound, vehicle, and positive control daily.
-
Administer the compounds to the respective groups via the determined route (e.g., oral gavage, intraperitoneal injection) at a pre-determined dose and schedule (e.g., daily for 21 days).
-
-
Endpoint Analysis:
-
Continue monitoring tumor volume and body weight throughout the study.
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).
-
Data Presentation: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day 0) | Mean Tumor Volume (mm³) ± SEM (Final Day) | Tumor Growth Inhibition (%) | Mean Tumor Weight (mg) ± SEM |
| Vehicle Control | - | ||||
| This compound | X | ||||
| This compound | Y | ||||
| Positive Control | Z |
Visualization: Oncology Experimental Workflow
Caption: Workflow for a subcutaneous xenograft study.
Visualization: Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
Therapeutic Area: Neuroinflammation
Application Note: Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
Neuroinflammation is an inflammatory response within the central nervous system and is implicated in various neurodegenerative diseases.[8][9] The lipopolysaccharide (LPS)-induced model is a widely used and robust method to study acute neuroinflammation in vivo.[10] LPS, a component of the outer membrane of Gram-negative bacteria, triggers a strong inflammatory response by activating microglia, the resident immune cells of the brain.[11] This activation leads to the production and release of pro-inflammatory cytokines and other mediators, mimicking aspects of neuroinflammatory conditions.[8] This model is valuable for screening compounds with potential anti-neuroinflammatory properties.[10]
Experimental Protocol: LPS-Induced Neuroinflammation
This protocol details the induction of acute neuroinflammation in mice using LPS to evaluate the therapeutic potential of this compound.
Materials:
-
8-10 week old male C57BL/6 mice
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
This compound (test compound)
-
Vehicle control
-
Positive control (e.g., Dexamethasone)
-
Anesthesia (e.g., isoflurane)
-
Perfusion solutions (saline, 4% paraformaldehyde)
-
ELISA kits for cytokines (e.g., TNF-α, IL-1β, IL-6)
-
Reagents for immunohistochemistry (e.g., antibodies for Iba1)
Procedure:
-
Acclimatization and Grouping:
-
Acclimatize mice for at least one week before the experiment.
-
Randomly assign mice to different treatment groups (n=8-10 per group):
-
Saline + Vehicle
-
LPS + Vehicle
-
LPS + this compound (multiple doses)
-
LPS + Positive Control
-
-
-
Compound Pre-treatment:
-
Administer the test compound, vehicle, or positive control at a specified time before LPS injection (e.g., 1 hour prior). The route of administration should be consistent.
-
-
LPS Administration:
-
Inject LPS (e.g., 1 mg/kg) or sterile saline intraperitoneally (i.p.).
-
-
Tissue Collection:
-
At a predetermined time point post-LPS injection (e.g., 4, 24, or 72 hours), euthanize the mice.
-
For biochemical analysis, rapidly dissect the brain, isolate specific regions (e.g., hippocampus, cortex), and snap-freeze in liquid nitrogen.
-
For histological analysis, anesthetize the mice and perform transcardial perfusion with saline followed by 4% paraformaldehyde. Post-fix the brains in paraformaldehyde and then transfer to a sucrose solution for cryoprotection.
-
-
Endpoint Analysis:
-
Cytokine Measurement: Homogenize the frozen brain tissue and measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA kits.
-
Immunohistochemistry: Section the fixed brains and perform immunohistochemical staining for markers of microglial activation (e.g., Iba1) to assess the extent of neuroinflammation.
-
Behavioral Tests (Optional): Conduct behavioral tests to assess cognitive or motor deficits induced by neuroinflammation.
-
Data Presentation: Pro-inflammatory Cytokine Levels
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg protein) ± SEM | IL-1β (pg/mg protein) ± SEM | IL-6 (pg/mg protein) ± SEM |
| Saline + Vehicle | - | |||
| LPS + Vehicle | - | |||
| LPS + Compound | X | |||
| LPS + Compound | Y | |||
| LPS + Positive Control | Z |
Visualization: Neuroinflammation Experimental Workflow
Caption: Workflow for an LPS-induced neuroinflammation study.
Visualization: Simplified Inflammatory Signaling Pathway
Caption: Hypothetical inhibition of the TLR4-NF-κB pathway.
General Considerations for In Vivo Studies
-
Pharmacokinetics (PK) and Toxicology: Prior to efficacy studies, it is advisable to conduct preliminary PK studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This information is crucial for selecting an appropriate dose, route of administration, and dosing frequency. Acute and sub-chronic toxicology studies are also necessary to establish a safe dose range for the efficacy experiments.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The experimental design should adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement).[12]
-
Statistical Analysis: A biostatistician should be consulted to ensure the experimental design is adequately powered to detect meaningful differences between groups.[12] Appropriate statistical tests should be used to analyze the data, and the p-value and effect size should be reported.[12]
References
- 1. This compound | C10H10N2S | CID 691952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Modelling neuroinflammatory phenotypes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo model of inflammation - LPS induced cognitive decline - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 11. In Vivo Imaging of Human Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Docking Studies of 5-Benzyl-1,3-thiazol-2-amine and its Analogs with Protein Targets
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing and interpreting molecular docking studies of 5-Benzyl-1,3-thiazol-2-amine and related thiazole derivatives with various protein targets. These application notes summarize key findings from published research and offer a detailed, generalized protocol for conducting similar in silico experiments.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological potential. The thiazole ring is a privileged scaffold known to interact with a wide range of biological targets. Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target. This allows for the rational design of novel therapeutics and the elucidation of potential mechanisms of action. This document outlines the common methodologies and presents data from docking studies on analogous compounds to guide future research.
Data Presentation: Docking Studies of Thiazole Derivatives
The following table summarizes quantitative data from various docking studies performed on derivatives structurally related to this compound. These studies highlight the potential of the thiazole scaffold to interact with a range of protein targets.
| Compound Class | Protein Target | Ligand/Derivative | Binding Affinity (kcal/mol) | IC50 (µM) | Reference |
| 5-(benzylthio)-1,3,4-thiadiazol-2-amine Derivatives | HSP90A N-terminal domain | Various Derivatives | -8.7 to -10.1 | - | [1] |
| 5-(benzylthio)-1,3,4-thiadiazol-2-amine Derivatives | α-glucosidase | Derivative 6 | - | 2.30 ± 0.1 | [1] |
| 5-(benzylthio)-1,3,4-thiadiazol-2-amine Derivatives | α-glucosidase | Derivative 14 | - | 2.30 ± 0.1 | [1] |
| 5-benzyl-4-thiazolinone Derivatives | Influenza Neuraminidase (pH1N1) | Molecule 11 | High Score (not specified) | High (not specified) | [2] |
| Benzo[d]thiazol-2-amine Derivatives | Cyclooxygenase-1 (COX-1) | Compound G11 | High Affinity (not specified) | 5.0 | [3][4] |
| Benzo[d]thiazol-2-amine Derivatives | Cyclooxygenase-2 (COX-2) | Compound G10 | High Affinity (not specified) | 10.0 | [3][4] |
| 5-benzyl-1,3,4-thiadiazole Derivatives | Acetylcholinesterase (AChE) | 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole | - | 33.16 | [5] |
Note: The data presented is for structurally related compounds, not this compound itself, due to a lack of specific published docking studies on this exact molecule.
Experimental Protocols
This section provides a generalized, step-by-step protocol for performing a molecular docking study with a thiazole derivative, based on methodologies reported in the literature.
Protocol: Molecular Docking of a Thiazole Derivative
1. Preparation of the Protein Target: a. Obtain the 3D crystal structure of the target protein from a repository such as the Protein Data Bank (PDB). b. Prepare the protein using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro, Discovery Studio). This typically involves: i. Removing water molecules and any co-crystallized ligands or ions not essential for the interaction. ii. Adding polar hydrogen atoms. iii. Assigning partial charges (e.g., Gasteiger charges). iv. Repairing any missing residues or atoms if necessary.
2. Preparation of the Ligand (this compound): a. Draw the 2D structure of the ligand using a chemical drawing tool (e.g., ChemDraw, MarvinSketch). b. Convert the 2D structure to a 3D structure. c. Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). d. Save the optimized ligand structure in a suitable format (e.g., .pdbqt for AutoDock).
3. Docking Simulation: a. Define the binding site on the protein. This is typically done by creating a grid box that encompasses the active site or a known ligand-binding pocket. b. Set the docking parameters. This includes the search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) and the number of docking runs. c. Run the docking simulation using software such as AutoDock Vina, Surflex-Dock, or Glide. The software will explore different conformations and orientations of the ligand within the defined binding site.
4. Analysis of Results: a. The docking software will generate a series of docked poses for the ligand, ranked by their predicted binding affinity (usually in kcal/mol). b. Analyze the top-ranked poses to identify the most favorable binding mode. c. Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) using molecular visualization software (e.g., PyMOL, VMD, Discovery Studio). d. Compare the binding energy and interactions of the test ligand with a known inhibitor or the native ligand, if available.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for a molecular docking study.
Hypothetical Signaling Pathway
The following diagram illustrates a simplified cyclooxygenase (COX) pathway, a potential target for anti-inflammatory drugs. Thiazole derivatives have shown inhibitory activity against COX enzymes.[3][4]
Caption: Inhibition of the COX pathway by a thiazole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. In-silico modelling studies of 5-benzyl-4-thiazolinone derivatives as influenza neuraminidase inhibitors via 2D-QSAR, 3D-QSAR, molecular docking, and ADMET predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents - Mishra - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Benzyl-1,3-thiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Benzyl-1,3-thiazol-2-amine.
Troubleshooting Low Yield
Low yields in the Hantzsch thiazole synthesis of this compound can arise from several factors, including suboptimal reaction conditions, purity of starting materials, and the formation of side products. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issues.
Common Issues and Solutions in a Question-and-Answer Format:
Q1: My reaction shows a significant amount of unreacted starting materials (1-halo-3-phenylpropan-2-one and thiourea) by TLC analysis. How can I improve the conversion?
A1: Incomplete conversion is a common challenge. Consider the following optimization strategies:
-
Reaction Temperature: The Hantzsch synthesis often requires heating to overcome the activation energy. If the reaction is being run at room temperature, consider increasing the temperature. Refluxing in a suitable solvent like ethanol is a common practice. However, excessive heat can lead to the decomposition of reactants or products, so a systematic evaluation of temperatures (e.g., 60 °C, 80 °C, reflux) is recommended.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress over a longer period using TLC. While some Hantzsch syntheses are complete within a few hours, others may require extended reaction times.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. Polar protic solvents such as ethanol or methanol are generally effective for the Hantzsch synthesis.[1] Some studies have shown that higher boiling point solvents like 1-butanol can sometimes improve yields.[1]
-
Purity of Starting Materials: Impurities in the starting materials, particularly the α-haloketone (1-halo-3-phenylpropan-2-one), can significantly hinder the reaction. The α-haloketone is susceptible to decomposition and should be used fresh or purified shortly before use.
Q2: I am observing a major byproduct in my reaction mixture that is difficult to separate from the desired this compound. What could this be and how can I minimize its formation?
A2: A common side reaction, especially under acidic conditions, is the formation of the isomeric 2-imino-2,3-dihydrothiazole.[2]
-
pH Control: The Hantzsch synthesis is typically carried out under neutral or slightly basic conditions to favor the formation of the 2-aminothiazole. If the reaction medium becomes acidic, it can promote the formation of the imino tautomer. The addition of a mild, non-nucleophilic base can sometimes be beneficial.
-
Reaction Conditions: The formation of side products can be temperature-dependent. Running the reaction at the lowest effective temperature can help minimize byproduct formation.
Q3: The yield of my reaction is consistently low, even with good conversion of starting materials. What other factors should I investigate?
A3: Low isolated yields despite good conversion can be due to several factors:
-
Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of thiourea is sometimes used to drive the reaction to completion, but a large excess can complicate purification.
-
Work-up and Purification: The product, this compound, may have some solubility in the work-up solvents, leading to losses during extraction and washing. Ensure the pH of the aqueous phase is adjusted to be basic during work-up to ensure the amine is in its free base form, which is less water-soluble. Recrystallization is a common purification method, and choosing an appropriate solvent system is critical to maximize recovery.
-
Atmosphere: While not always critical for this specific synthesis, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions.
Frequently Asked Questions (FAQs)
Q: What are the typical starting materials for the synthesis of this compound?
A: The most common method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with thiourea. For this compound, the typical starting materials are 1-halo-3-phenylpropan-2-one (where halo is typically chloro or bromo) and thiourea.
Q: Which is a better starting material, 1-chloro-3-phenylpropan-2-one or 1-bromo-3-phenylpropan-2-one?
A: 1-bromo-3-phenylpropan-2-one is generally more reactive than its chloro-analogue and may lead to faster reaction times or higher yields under milder conditions. However, it is also typically less stable and more expensive. 1-chloro-3-phenylpropan-2-one is more stable and cost-effective but may require more forcing reaction conditions (e.g., higher temperatures or longer reaction times).
Q: How should I handle and store 1-halo-3-phenylpropan-2-one?
A: α-haloketones are lachrymators and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). They can be unstable and should be stored in a cool, dark place. For best results, it is recommended to use freshly prepared or purified α-haloketone.
Q: What is a typical purification method for this compound?
A: After the reaction, the mixture is typically cooled and the product is precipitated by adding a non-solvent or by adjusting the pH. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1] Column chromatography can also be used if necessary.
Q: Can microwave irradiation be used to improve the yield and reaction time?
A: Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for the Hantzsch thiazole synthesis.[2] This is a valuable technique to consider for optimization.
Data Presentation
Illustrative Effect of Reaction Conditions on Hantzsch Thiazole Synthesis Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) for Analogous Syntheses | Reference |
| 1 | Ethanol | Reflux | 3 | ~82 | [1] |
| 2 | Methanol | Reflux | 3.5 | ~75 | [1] |
| 3 | 1-Butanol | Reflux | 2.5 | ~85 | [1] |
| 4 | Water | Reflux | 5 | ~70 | [1] |
| 5 | Ethanol | 25 | 12 | No significant reaction | [1] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on the Hantzsch thiazole synthesis.
Materials:
-
1-Bromo-3-phenylpropan-2-one (1 equivalent)
-
Thiourea (1.2 equivalents)
-
Ethanol (or other suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-bromo-3-phenylpropan-2-one (1 equivalent) in ethanol.
-
Add thiourea (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture until the pH is approximately 8-9. This will precipitate the free amine.
-
Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield pure this compound.
Visualizations
Reaction Pathway
References
Technical Support Center: Hantzsch Synthesis of 2-Aminothiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental challenges encountered during the Hantzsch synthesis of 2-aminothiazoles.
FAQs and Troubleshooting Guides
1. Low or No Product Yield
Q: I am getting a low yield or no desired 2-aminothiazole product. What are the common causes and how can I troubleshoot this?
A: Low yields in the Hantzsch thiazole synthesis can stem from several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.
-
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions: The reaction may require specific temperatures and durations to proceed efficiently.
-
Troubleshooting: Gradually increase the reaction temperature, as the Hantzsch synthesis often requires heating to overcome the activation energy.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent decomposition from prolonged heating.
-
-
Poor Quality of Starting Materials: Impurities in the α-haloketone or thiourea can interfere with the reaction.
-
Troubleshooting: Ensure the purity of your starting materials. If necessary, purify the α-haloketone by recrystallization or distillation. Use high-purity thiourea.
-
-
Incorrect Stoichiometry: The molar ratio of reactants is crucial for driving the reaction to completion.
-
Troubleshooting: While the reaction is a 1:1 condensation, using a slight excess (e.g., 1.1 to 1.5 equivalents) of thiourea can sometimes improve yields by ensuring the complete consumption of the often more expensive α-haloketone.[2]
-
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates and yields.
-
Workflow for Troubleshooting Low Yields:
Caption: A troubleshooting workflow for addressing low yields in the Hantzsch synthesis.
2. Formation of Isomeric Byproducts: 2-Imino-2,3-dihydrothiazoles
Q: My analysis shows a significant amount of an isomer. What is this byproduct and how can I prevent its formation?
A: A common side reaction, especially when using N-substituted thioureas under acidic conditions, is the formation of the isomeric 3-substituted-2-imino-2,3-dihydrothiazole instead of the desired 2-(N-substituted amino)thiazole.[5]
-
Mechanism of Side Reaction: The regioselectivity of the cyclization step is influenced by the protonation state of the intermediate. Under neutral conditions, the nitrogen of the amino group is more nucleophilic, leading to the desired 2-aminothiazole. Under acidic conditions, the imino nitrogen can become more nucleophilic, resulting in the formation of the 2-imino isomer.
Reaction Pathways:
Caption: Reaction pathways in the Hantzsch synthesis under different pH conditions.
-
Quantitative Data on Isomer Formation: The ratio of the desired 2-aminothiazole to the 2-imino-2,3-dihydrothiazole byproduct is highly dependent on the reaction conditions. Acidic conditions significantly favor the formation of the imino isomer.
| Reactants | Conditions | 2-Aminothiazole Yield (%) | 2-Imino-2,3-dihydrothiazole Yield (%) |
| Chloroacetone + Methylthiourea | Ethanol, reflux | High | Low |
| Chloroacetone + Methylthiourea | 10M HCl-EtOH (1:2), 80 °C, 20 min | 27 | 73 |
-
Prevention and Mitigation:
-
Control of pH: Maintaining a neutral or slightly basic reaction medium is the most effective way to prevent the formation of the 2-imino isomer. If the α-haloketone synthesis generates acidic impurities, they should be removed before the Hantzsch reaction.
-
Choice of Base: If a base is needed to neutralize the HBr or HCl formed during the reaction, a non-nucleophilic base like sodium carbonate or triethylamine can be used.[2]
-
3. Other Potential Side Reactions
Q: Are there other byproducts I should be aware of?
A: While the formation of the 2-imino isomer is the most commonly reported side reaction, other byproducts can arise from the starting materials themselves.
-
α-Haloketone Self-Condensation: Under basic conditions, α-haloketones can undergo self-condensation reactions. This is generally less of a concern under the typical neutral or slightly acidic conditions of the Hantzsch synthesis but can become an issue if a strong base is used.
-
Thiourea Decomposition: At elevated temperatures (typically above 180°C), thiourea can decompose to produce ammonia, hydrogen sulfide, and other products.[6] While the Hantzsch reaction is often conducted below this temperature, prolonged heating at high temperatures could lead to decomposition and the formation of complex impurities.
4. Purification of 2-Aminothiazoles
Q: My crude product contains byproducts. What are the recommended purification methods?
A: The purification of 2-aminothiazoles to remove side products and unreacted starting materials is crucial for obtaining a high-purity final product. The most common methods are recrystallization and column chromatography.[1][7]
-
Recrystallization:
-
Principle: This technique relies on the difference in solubility of the desired product and impurities in a particular solvent at different temperatures.
-
General Protocol:
-
Select a suitable solvent in which the 2-aminothiazole is soluble at high temperatures but poorly soluble at low temperatures. Ethanol and isopropanol are often good starting points.[1]
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and hot filtering the solution.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration and wash with a small amount of cold solvent.
-
-
-
Column Chromatography:
-
Principle: This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase is passed through it.[7]
-
General Protocol:
-
Select an appropriate solvent system (mobile phase) that provides good separation of the desired product from impurities on a TLC plate (a good Rf value for the product is typically 0.2-0.4). A common mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1][7]
-
Pack a column with silica gel (stationary phase).
-
Dissolve the crude product in a minimal amount of solvent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify and combine those containing the pure 2-aminothiazole.
-
-
Experimental Protocols
Protocol 1: Synthesis of 4-Phenyl-2-aminothiazole under Neutral Conditions
This protocol is designed to minimize the formation of the 2-imino isomer by maintaining neutral reaction conditions.
-
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate solution
-
-
Procedure:
-
In a round-bottom flask, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq).[2]
-
Add methanol as the solvent.
-
Stir the mixture and heat to reflux (around 65°C) for 30-60 minutes. Monitor the reaction progress by TLC.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and precipitate the product.[2]
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with water to remove any remaining salts and unreacted thiourea.
-
Dry the product. Further purification can be achieved by recrystallization from ethanol.
-
Protocol 2: Purification of a Crude 2-Aminothiazole by Column Chromatography
This is a general guideline and should be adapted based on the specific properties of the 2-aminothiazole derivative.[7]
-
Materials:
-
Crude 2-aminothiazole
-
Silica gel (60-120 mesh)
-
Solvents (e.g., hexanes, ethyl acetate)
-
Glass column and other standard chromatography equipment
-
-
Procedure:
-
Solvent System Selection: Use TLC to determine an optimal solvent system. For a typical 2-aminothiazole, a starting point could be 10-20% ethyl acetate in hexanes.
-
Column Packing: Prepare a slurry of silica gel in the non-polar solvent (hexanes) and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system. If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions that contain the pure 2-aminothiazole.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
-
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles [organic-chemistry.org]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 5-Benzyl-1,3-thiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 5-Benzyl-1,3-thiazol-2-amine.
Troubleshooting Guide
This guide addresses common issues observed during the purification of this compound in a question-and-answer format.
Problem: The crude product is a dark, oily residue and is difficult to handle.
-
Answer: The presence of a dark, oily residue often indicates the presence of polymeric byproducts or unreacted starting materials. Before attempting purification, it is advisable to perform a liquid-liquid extraction. Dissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash. Drying the organic layer over anhydrous sodium sulfate and concentrating it under reduced pressure should yield a more manageable solid or less viscous oil.
Problem: Poor separation of the desired product from impurities during column chromatography.
-
Answer: Achieving good separation on a silica gel column depends heavily on the choice of eluent. For this compound, a gradient elution is often effective. Start with a non-polar solvent system, such as hexane/ethyl acetate (9:1), and gradually increase the polarity by increasing the proportion of ethyl acetate. If co-elution with a non-polar impurity is an issue, consider using a different solvent system like dichloromethane/methanol. For basic compounds like this, adding a small amount of triethylamine (0.1-1%) to the eluent can help reduce tailing and improve peak shape by neutralizing acidic sites on the silica gel.
Problem: The purified compound shows broad peaks or significant tailing in HPLC analysis.
-
Answer: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. This is often due to interactions between the amine groups and residual acidic silanol groups on the silica-based column packing. To mitigate this, use an acidic modifier in your mobile phase, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. Maintaining the mobile phase pH at least two units below the pKa of the amine ensures it is protonated, leading to sharper, more symmetrical peaks.
Problem: Low yield after recrystallization.
-
Answer: Low recovery from recrystallization can be due to several factors. The chosen solvent may be too good, leading to high solubility even at low temperatures. In such cases, a solvent/anti-solvent system is recommended. For this compound, dissolving the crude product in a minimal amount of hot ethanol and then slowly adding water (anti-solvent) until turbidity is observed, followed by slow cooling, can improve crystal formation and yield. Ensure that the initial dissolution is in the minimum amount of hot solvent necessary to achieve a saturated solution.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
-
A1: Common impurities can include unreacted starting materials such as α-bromo-phenylacetaldehyde and thiourea, as well as side-products from polymerization or over-alkylation. The specific impurities will depend on the synthetic route employed.
Q2: What is a good starting point for a recrystallization solvent for this compound?
-
A2: Ethanol or a mixture of ethanol and water is a good starting point for recrystallization.[1] The crude product can be dissolved in hot ethanol, and water can be added dropwise until the solution becomes cloudy, followed by slow cooling to promote crystallization.
Q3: What are the recommended conditions for column chromatography purification?
-
A3: A standard silica gel column is typically used. A gradient elution with a hexane-ethyl acetate solvent system is a good starting point. For more polar impurities, a dichloromethane-methanol gradient can be effective. Adding a small amount of triethylamine to the eluent can improve the separation of basic compounds.
Q4: Can I use HPLC for the purification of this compound?
-
A4: Yes, reversed-phase HPLC is a suitable method for high-purity isolation. A C18 column with a water/acetonitrile mobile phase containing an acidic modifier like 0.1% TFA is a common setup.
Experimental Protocols
Recrystallization Protocol
-
Dissolution: Place the crude this compound in a flask and add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add water dropwise to the hot solution until a persistent cloudiness is observed.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
-
Column Packing: Prepare a silica gel slurry in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
| Parameter | Recrystallization | Column Chromatography | HPLC |
| Principle | Solubility Difference | Adsorption Chromatography | Partition Chromatography |
| Typical Purity | >98% | 95-99% | >99% |
| Scale | Milligrams to Kilograms | Milligrams to Grams | Micrograms to Grams |
| Solvent Usage | Moderate | High | Low to Moderate |
| Time | Hours | Hours to Days | Minutes to Hours |
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for common purification challenges.
References
Optimizing reaction conditions for 2-amino-5-benzylthiazole synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-5-benzylthiazole.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2-amino-5-benzylthiazole, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Reagent degradation: Starting materials, especially the α-haloketone, may have decomposed. 3. Incorrect stoichiometry: Molar ratios of reactants may be suboptimal. 4. Inefficient catalyst: If using a catalyzed reaction, the catalyst may be inactive. | 1. Reaction Monitoring & Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature incrementally. 2. Reagent Quality Check: Use freshly distilled or purified reagents. Store sensitive reagents under appropriate conditions (e.g., refrigeration, inert atmosphere). 3. Stoichiometry Adjustment: Experiment with slight excesses of one reagent (e.g., thiourea) to drive the reaction to completion. 4. Catalyst Screening: If applicable, try different catalysts or increase the catalyst loading. |
| Formation of Side Products/Impurities | 1. Self-condensation of the α-haloketone. 2. Polymerization of thiourea. 3. Over-reaction or decomposition at high temperatures. 4. Presence of impurities in starting materials. | 1. Controlled Addition: Add the α-haloketone slowly to the reaction mixture containing thiourea. 2. Temperature Control: Maintain the recommended reaction temperature and avoid excessive heating. 3. Purification of Starting Materials: Ensure the purity of all reactants before starting the synthesis. 4. Optimized Work-up: Develop a specific work-up procedure to remove common impurities. Recrystallization or column chromatography may be necessary.[1] |
| Difficulty in Product Isolation and Purification | 1. Product is highly soluble in the reaction solvent. 2. Formation of an emulsion during work-up. 3. Co-precipitation of impurities with the product. | 1. Solvent Selection: If the product is soluble, consider precipitating it by adding a non-polar solvent or by concentrating the reaction mixture. 2. Emulsion Breaking: Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. 3. Recrystallization: Choose an appropriate solvent system for recrystallization to obtain a pure product. Common solvents for recrystallization of 2-aminothiazole derivatives include ethanol, DMF/water mixtures, or ethyl acetate/hexane.[1] |
| Discoloration of the Final Product | 1. Air oxidation of the amino group. 2. Presence of residual catalysts or impurities. | 1. Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Thorough Purification: Ensure all catalysts and colored impurities are removed during the purification process. Washing the crude product with appropriate solvents can help. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-amino-5-benzylthiazole?
A1: The most widely used method is the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone (e.g., 1-bromo-3-phenylpropan-2-one) with a thioamide (most commonly thiourea).[2]
Q2: What are typical reaction conditions for the Hantzsch synthesis of 2-amino-5-benzylthiazole?
A2: Reaction conditions can vary, but a common approach involves refluxing the α-haloketone and thiourea in a solvent like ethanol or DMF. The reaction time can range from a few hours to overnight.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexane). The formation of a new spot corresponding to the product and the disappearance of the starting material spots will indicate the reaction's progress.
Q4: What are some common side reactions to be aware of?
A4: Common side reactions include the self-condensation of the α-haloketone, the formation of pseudothiohydantoins, and the polymerization of thiourea under harsh conditions. Careful control of reaction temperature and stoichiometry can minimize these side reactions.
Q5: What is the best way to purify the crude 2-amino-5-benzylthiazole?
A5: Purification is typically achieved through recrystallization from a suitable solvent such as ethanol, or a mixture of DMF and water.[1] Column chromatography using silica gel with a gradient of ethyl acetate in hexane can also be employed for higher purity.[1]
Experimental Protocols
Protocol 1: Hantzsch Synthesis of 2-amino-5-benzylthiazole
This protocol describes a standard procedure for the synthesis of 2-amino-5-benzylthiazole via the Hantzsch thiazole synthesis.
Materials:
-
1-bromo-3-phenylpropan-2-one
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in absolute ethanol.
-
To this solution, add 1-bromo-3-phenylpropan-2-one (1.0 equivalent).
-
Heat the reaction mixture to reflux and maintain for 3-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford 2-amino-5-benzylthiazole.
Visualizations
Hantzsch Thiazole Synthesis Workflow
Caption: Workflow for the Hantzsch synthesis of 2-amino-5-benzylthiazole.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting decision tree for low product yield in thiazole synthesis.
References
How to avoid isomer formation in 5-substituted-2-aminothiazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 5-substituted-2-aminothiazoles, with a specific focus on avoiding the formation of unwanted isomers.
Troubleshooting Guide
This guide addresses common issues observed during the synthesis of 5-substituted-2-aminothiazoles, providing possible causes and suggested solutions.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Formation of an Isomeric Mixture (2-aminothiazole and 2-iminothiazoline) | Reaction conditions are too acidic. The Hantzsch thiazole synthesis can yield both the desired 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole under acidic conditions.[1] | - Maintain Neutral pH: Conduct the reaction in a neutral solvent (e.g., ethanol, methanol) without the addition of acid. The condensation of α-haloketones with N-monosubstituted thioureas in a neutral solvent leads exclusively to the formation of 2-(N-substituted amino)thiazoles.[1]- Use a Non-acidic Catalyst: If a catalyst is required to improve reaction kinetics, consider non-acidic alternatives. |
| Low or No Product Yield | - Inappropriate solvent.- Suboptimal reaction temperature.- Poor quality of starting materials (α-haloketone and thiourea).- Incorrect stoichiometry. | - Solvent Screening: Test different solvents such as ethanol, methanol, or mixtures with water.- Temperature Optimization: Refluxing the reaction mixture is often effective. Microwave-assisted synthesis can also significantly improve yields and reduce reaction times.- Reagent Purity: Ensure the purity of the α-haloketone and thiourea, as impurities can lead to side reactions.- Stoichiometric Ratio: Verify the molar ratios of the reactants. |
| Difficulty in Product Purification | The product is highly soluble in the reaction solvent, or a complex mixture of products and byproducts has formed. | - Precipitation: After the reaction is complete, attempt to precipitate the product by adding a non-solvent or by cooling the reaction mixture.- Chromatography: Utilize column chromatography for the separation of the desired product from isomers and other impurities. |
| Inconsistent Results | - Variability in reagent quality.- Presence of atmospheric moisture affecting the reaction. | - Standardize Reagents: Use reagents from the same batch or of a consistent purity for reproducible results.- Inert Atmosphere: If reactants are sensitive to moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What are the common isomers formed during the synthesis of 5-substituted-2-aminothiazoles?
A1: When using N-monosubstituted thioureas in the Hantzsch thiazole synthesis, the primary isomeric byproduct is a 3-substituted 2-imino-2,3-dihydrothiazole. The desired product is the 2-(N-substituted amino)thiazole. The formation of these isomers is highly dependent on the reaction pH.[1]
Q2: How can I prevent the formation of the 2-imino-2,3-dihydrothiazole isomer?
A2: The most effective way to prevent the formation of the 2-imino-2,3-dihydrothiazole isomer is to maintain neutral reaction conditions. The condensation reaction between an α-haloketone and an N-monosubstituted thiourea in a neutral solvent system, such as ethanol, exclusively yields the desired 2-(N-substituted amino)thiazole.[1] Acidic conditions, on the other hand, promote the formation of a mixture of both isomers.
Q3: How can I confirm the identity of the desired 2-aminothiazole isomer and differentiate it from the 2-iminothiazoline byproduct?
A3: Spectroscopic methods are key to differentiating between the two isomers.
-
¹H NMR Spectroscopy: The chemical shift of the proton at the 5-position of the thiazole ring is a key indicator. There are characteristic differences in the 5-H ¹H NMR signals between the two isomers.[1]
-
Infrared (IR) Spectroscopy: The IR spectra of the trifluoroacetate derivatives of the isomers show characteristic differences in the CO stretching bands.[1] For the aminothiazole itself, the C=N stretching frequency can be informative. For example, 2-amino-4-methylthiazole shows a C=N stretch at 1620 cm⁻¹.
Q4: Are there alternative, regioselective methods for the synthesis of 5-substituted-2-aminothiazoles?
A4: Yes, several modern synthetic strategies offer high regioselectivity and improved yields. These include:
-
Microwave-Assisted Synthesis: This method often leads to shorter reaction times and higher yields with good regioselectivity.
-
One-Pot Multi-Component Reactions: These procedures, often employing specific catalysts like silica-supported tungstosilicic acid, can provide high yields of the desired product with excellent regioselectivity.
-
Solvent-Free Synthesis: Grinding methods or solvent-free reactions at elevated temperatures can also be highly efficient and regioselective.
Data Presentation
The following table summarizes the effect of reaction conditions on the product distribution in the Hantzsch synthesis with N-monosubstituted thioureas.
| Reaction Conditions | Desired Product: 2-(N-substituted amino)thiazole | Isomeric Byproduct: 3-substituted 2-imino-2,3-dihydrothiazole |
| Neutral Solvent (e.g., Ethanol) | Exclusive product | Not formed[1] |
| Acidic Conditions (e.g., 10M HCl-EtOH) | Formed as part of a mixture | Formation is favored and can be the major product (e.g., up to 73% yield in a specific case)[1] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 2-(N-substituted amino)thiazoles under Neutral Conditions
This protocol is adapted from the principle that neutral conditions favor the exclusive formation of the desired 2-aminothiazole isomer.[1]
Materials:
-
α-Haloketone (1 equivalent)
-
N-monosubstituted thiourea (1 equivalent)
-
Ethanol (solvent)
Procedure:
-
Dissolve the α-haloketone in ethanol in a round-bottom flask.
-
Add the N-monosubstituted thiourea to the solution.
-
Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of starting materials), allow the mixture to cool to room temperature.
-
If a precipitate forms, filter the solid product, wash with cold ethanol, and dry.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: One-Pot, Multi-Component Synthesis using a Reusable Catalyst
This protocol describes an environmentally friendly and efficient synthesis of substituted Hantzsch thiazole derivatives with high regioselectivity.
Materials:
-
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)
-
Thiourea (1 mmol)
-
Substituted benzaldehyde (1 mmol)
-
Silica supported tungstosilicic acid (catalyst)
-
Ethanol/water (1:1 v/v) (solvent)
Procedure:
-
In a reaction vessel, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, the substituted benzaldehyde, and a catalytic amount of silica-supported tungstosilicic acid.
-
Add the ethanol/water solvent system.
-
Choose one of the following heating methods:
-
Conventional Heating: Stir the mixture and heat at 65 °C for 2-3.5 hours.
-
Ultrasonic Irradiation: Subject the mixture to ultrasonic irradiation at room temperature for 1.5-2 hours.
-
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the solid product and wash with ethanol.
-
To recover the catalyst, dissolve the solid in acetone and filter to remove the insoluble silica-supported tungstosilicic acid.
-
Evaporate the solvent from the filtrate under vacuum to obtain the purified product.
Visualizations
Reaction Pathway for Isomer Formation
The following diagram illustrates the competing reaction pathways in the Hantzsch thiazole synthesis leading to either the desired 2-aminothiazole or the isomeric 2-iminothiazoline.
Caption: Competing pathways in Hantzsch synthesis.
Troubleshooting Workflow for Isomer Formation
This flowchart provides a step-by-step guide for troubleshooting and optimizing the synthesis to avoid isomer formation.
Caption: Troubleshooting isomer formation.
References
Improving the purity of 5-Benzyl-1,3-thiazol-2-amine by recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the purity of 5-Benzyl-1,3-thiazol-2-amine via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: While a definitive, single best solvent is not cited in the literature for this specific compound, ethanol and mixtures of ethanol and water are commonly and successfully used for the recrystallization of analogous 2-aminothiazole derivatives.[1][2] The ideal solvent should dissolve the compound when hot but sparingly when cold. Based on solubility data for the closely related compound 2-amino-5-methylthiazole, polar solvents like methanol and ethanol are excellent starting points.[3] It is highly recommended to perform small-scale solvent screening to determine the optimal solvent or solvent system for your specific batch of crude material.
Q2: My compound "oils out" during cooling instead of forming crystals. What should I do?
A2: "Oiling out," where the solute separates as a liquid instead of a solid, is a common issue. This often occurs if the solution is too concentrated or cooled too quickly.[4] To address this, try the following:
-
Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it.
-
Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease.
-
Scratch the inside of the flask at the solution's surface with a glass rod to induce nucleation.
-
If available, add a seed crystal of pure this compound.
Q3: No crystals are forming even after the solution has cooled completely. What is the problem?
A3: A lack of crystal formation typically indicates that the solution is not supersaturated at the lower temperature. This can be due to:
-
Using too much solvent: The concentration of the compound is too low for crystals to form. You can try to carefully evaporate some of the solvent to increase the concentration and then attempt to cool it again.[4]
-
Supersaturation without nucleation: The solution may be supersaturated but requires a trigger to begin crystallization. Scratching the inner surface of the flask or adding a seed crystal can initiate this process.[4]
Q4: The purity of my this compound did not improve significantly after recrystallization. Why?
A4: This can happen for several reasons:
-
Inappropriate solvent choice: The chosen solvent may dissolve the impurities as well as the compound, leading to their co-crystallization. A different solvent or solvent system should be tested.
-
Crystallization occurred too quickly: Rapid cooling can trap impurities within the crystal lattice.[4] Ensure a slow cooling process to allow for the formation of pure crystals.
-
The crude material is highly impure: If the initial purity is very low, a single recrystallization may not be sufficient. A second recrystallization or an alternative purification method like column chromatography might be necessary.
Q5: What are the likely impurities in my crude this compound?
A5: this compound is often synthesized via the Hantzsch thiazole synthesis.[5] Potential impurities from this synthesis can include:
-
Unreacted starting materials: Such as the corresponding α-haloketone (e.g., 1-bromo-3-phenyl-2-propanone) and thiourea.
-
Side products: The Hantzsch synthesis can sometimes yield isomeric byproducts, such as 3-substituted 2-imino-2,3-dihydrothiazoles, especially under acidic conditions.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Recovery/Yield | Too much solvent was used, leaving a significant amount of the compound in the mother liquor. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Before discarding the mother liquor, you can try to recover more product by concentrating the solution and cooling it again.[4] |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely. | |
| Colored Crystals | Colored impurities are present in the crude material. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Use charcoal sparingly, as it can also adsorb some of the desired product. |
| Crystals are very fine or powder-like | The solution cooled too rapidly, leading to rapid precipitation instead of slow crystal growth. | Ensure the solution cools slowly and undisturbed. You can insulate the flask to slow down the cooling rate. |
| Compound is insoluble in all tested solvents | The compound may have very low solubility in common organic solvents. | Consider using a mixed solvent system. Dissolve the compound in a minimal amount of a hot "good" solvent where it is soluble, and then add a "bad" solvent (in which it is insoluble) dropwise until the solution becomes turbid. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.[7] For basic compounds like amines, using an acidic solvent like acetic acid or its mixtures can sometimes be effective.[8] |
Experimental Protocols
General Recrystallization Protocol
This protocol is a general guideline. The specific solvent and volumes will need to be optimized for your particular sample.
-
Solvent Selection: Based on solubility tests, select a suitable solvent or solvent system. Ethanol or an ethanol/water mixture is a good starting point for 2-aminothiazole derivatives.[1][2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring to dissolve the compound completely. Add more solvent in small portions if needed to achieve full dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals to a constant weight.
Data Presentation
The following table presents solubility data for 2-amino-5-methylthiazole, a structurally similar compound, which can be used as a guide for selecting a recrystallization solvent for this compound. The data shows the mole fraction solubility (x₁) at different temperatures.
Table 1: Mole Fraction Solubility (x₁) of 2-amino-5-methylthiazole in Various Organic Solvents [3]
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | Acetone | Ethyl Acetate | Toluene |
| 278.15 | 0.0895 | 0.0452 | 0.0331 | 0.0278 | 0.0531 | 0.0612 | 0.0045 |
| 283.15 | 0.1012 | 0.0515 | 0.0375 | 0.0315 | 0.0605 | 0.0698 | 0.0053 |
| 288.15 | 0.1141 | 0.0583 | 0.0424 | 0.0356 | 0.0688 | 0.0792 | 0.0062 |
| 293.15 | 0.1283 | 0.0658 | 0.0478 | 0.0401 | 0.0781 | 0.0895 | 0.0072 |
| 298.15 | 0.1439 | 0.0739 | 0.0538 | 0.0451 | 0.0885 | 0.1008 | 0.0084 |
| 303.15 | 0.1611 | 0.0828 | 0.0604 | 0.0506 | 0.0999 | 0.1132 | 0.0097 |
| 308.15 | 0.1799 | 0.0925 | 0.0677 | 0.0566 | 0.1125 | 0.1268 | 0.0112 |
| 313.15 | 0.2005 | 0.1031 | 0.0757 | 0.0632 | 0.1264 | 0.1417 | 0.0129 |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Logical workflow for troubleshooting common recrystallization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Common impurities in 5-Benzyl-1,3-thiazol-2-amine and their identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Benzyl-1,3-thiazol-2-amine. The information provided addresses common impurities, their identification, and analytical methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities associated with this compound?
A1: Impurities in this compound can originate from three main sources: unreacted starting materials, by-products from the synthesis process, and degradation products.
-
Starting Material-Related Impurities: The most common synthesis route for this compound is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone with a thiourea derivative. For the synthesis of this compound, the typical starting materials are:
-
3-Bromo-1-phenylpropan-1-one: An α-haloketone.
-
Thiourea: A source of the aminothiazole ring. Inefficient purification can lead to the presence of these unreacted starting materials in the final product.
-
-
Synthesis-Related By-products: The Hantzsch synthesis, while generally efficient, can lead to the formation of by-products. Although specific by-products for the synthesis of this compound are not extensively documented in publicly available literature, potential side reactions could lead to isomeric thiazole structures or other condensation products.
-
Degradation Products: 2-aminothiazole derivatives can be susceptible to degradation under various stress conditions such as acidic or basic hydrolysis, oxidation, and photolysis.[4][5][6][7][8] Specific degradation pathways for this compound have not been widely reported, but forced degradation studies are recommended to identify potential degradants.
Q2: How can I identify these impurities in my sample?
A2: A combination of chromatographic and spectroscopic techniques is essential for the identification and characterization of impurities.
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with UV detection is the primary technique for separating the main component from its impurities. A reverse-phase C18 column is often a good starting point.[9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities, including residual solvents from the synthesis process.[11][12][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of the main compound and any isolated impurities.[15][16][17][18] Comparing the spectra of your sample to reference spectra of potential impurities can confirm their presence.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram | Presence of impurities (starting materials, by-products, or degradants). | 1. Identify the peaks: Use LC-MS to determine the molecular weight of the unknown peaks. 2. Confirm starting materials: Spike the sample with known standards of 3-bromo-1-phenylpropan-1-one and thiourea to see if retention times match. 3. Characterize by-products/degradants: If the impurity is present in sufficient quantity, isolate it using preparative HPLC and characterize its structure using NMR and MS. 4. Perform forced degradation: Subject a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and compare their retention times with the unknown peaks.[4][5][6][7][8] |
| Poor peak shape (tailing or fronting) in HPLC | Inappropriate mobile phase pH or column interactions. | 1. Adjust mobile phase pH: Since this compound is a basic compound, using a mobile phase with a pH 2-3 units below its pKa can improve peak shape.[9] 2. Try a different column: If peak tailing persists, consider using a column with end-capping or a different stationary phase. |
| Presence of volatile impurities detected by GC-MS | Residual solvents from the synthesis and purification steps. | 1. Identify the solvents: Compare the mass spectra of the unknown peaks to a library of common solvents. 2. Quantify the solvents: Use a validated headspace GC-MS method to quantify the levels of residual solvents and ensure they are within acceptable limits as per regulatory guidelines like ICH Q3C.[11][12] |
Experimental Protocols
Stability-Indicating HPLC-UV Method for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization may be required based on the specific impurity profile of the sample.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: A typical starting gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (or scan for optimal wavelength with a DAD).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 90:10 A:B) to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.
Headspace GC-MS for Residual Solvent Analysis
This protocol is a general guideline for the analysis of residual solvents.
-
Instrumentation: GC-MS system with a headspace autosampler.
-
Column: A column suitable for volatile organic compounds (e.g., DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 35-350
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 20 minutes
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and dissolve in a suitable high-boiling point solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[12]
NMR Spectroscopy for Structural Characterization
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
Data Analysis: Process the spectra and compare the chemical shifts and coupling constants with known data for this compound and potential impurities.
Quantitative Data Summary
Currently, there is limited publicly available quantitative data specifically for impurities in this compound. The following table provides typical acceptance criteria for impurities in active pharmaceutical ingredients (APIs) as per ICH guidelines, which can be used as a reference.
| Impurity Type | Reporting Threshold | Identification Threshold | Qualification Threshold |
| Unspecified Impurity | ≥ 0.05% | ≥ 0.10% or 1.0 mg/day intake (whichever is lower) | ≥ 0.15% or 1.0 mg/day intake (whichever is lower) |
| Specified Impurity | - | - | Based on toxicological data |
| Residual Solvents | - | - | As per ICH Q3C guidelines |
Visualizations
Caption: Workflow for the identification of impurities in this compound.
Caption: Hantzsch synthesis of this compound and potential impurity sources.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. synarchive.com [synarchive.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. ajpsonline.com [ajpsonline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Residual Solvent Analysis Information | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Solvents for Residual Solvent Analysis by Headspace GC-MS - ITW Reagents [itwreagents.com]
- 13. researchgate.net [researchgate.net]
- 14. shimadzu.com [shimadzu.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Stability issues of 5-Benzyl-1,3-thiazol-2-amine in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Benzyl-1,3-thiazol-2-amine in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by the following factors:
-
Solvent Polarity and Protic Nature: Polar protic solvents, especially water, can participate in hydrolytic degradation of the thiazole ring, particularly under non-neutral pH conditions.
-
pH of the Solution: The 2-aminothiazole core is susceptible to both acid and base-catalyzed hydrolysis. Acidic conditions can lead to protonation of the amino group and the thiazole nitrogen, potentially increasing susceptibility to nucleophilic attack by water.
-
Exposure to Light: Thiazole-containing compounds can be susceptible to photodegradation. The energy from UV or visible light can promote oxidative degradation pathways.[1]
-
Temperature: Elevated temperatures accelerate the rate of all degradation reactions, including hydrolysis and oxidation.
-
Presence of Oxidizing Agents: The thiazole ring and the benzylic methylene group can be susceptible to oxidation. The presence of dissolved oxygen or other oxidizing species can lead to the formation of various degradation products.
Q2: In which common laboratory solvents is this compound expected to be most and least stable?
A2: Based on the general stability of 2-aminothiazole derivatives, the following trends can be expected:
-
Most Stable: Aprotic, non-polar, or polar aprotic solvents such as Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) are generally preferred for storage and handling to minimize hydrolytic degradation.
-
Least Stable: Aqueous solutions, especially at acidic or basic pH, are expected to be the least stable. Protic solvents like methanol and ethanol may also contribute to slower degradation over time compared to aprotic solvents.
Q3: What are the potential degradation pathways for this compound?
A3: The potential degradation pathways for this compound likely involve:
-
Hydrolysis of the Thiazole Ring: This is a common degradation pathway for thiazole derivatives, particularly under acidic or basic conditions, leading to ring-opened products.
-
Oxidation: The sulfur atom in the thiazole ring and the benzylic CH2 group are potential sites of oxidation. This can be initiated by atmospheric oxygen, peroxides present in solvents, or light.
-
Photodegradation: Exposure to light can lead to the formation of reactive oxygen species that attack the thiazole ring, potentially through a [4+2] cycloaddition mechanism, leading to complex degradation products.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. | 1. Solvent impurities (e.g., peroxides in THF or ethers). 2. Degradation during sample preparation (e.g., exposure to strong light or elevated temperature on a sonicator). 3. Use of a reactive solvent. | 1. Use freshly distilled or peroxide-free solvents. 2. Protect the solution from light and avoid excessive heating during dissolution. Prepare solutions fresh before use. 3. Choose a less reactive solvent for initial dissolution if possible (e.g., ACN or DCM over methanol). |
| Loss of compound over time when stored in solution. | 1. Hydrolysis in aqueous or protic solvents. 2. Oxidation due to dissolved oxygen. 3. Photodegradation from ambient light. | 1. If possible, store the compound in a dry, aprotic solvent. For aqueous buffers, prepare fresh and use promptly. Consider storing frozen in an aprotic co-solvent if long-term storage is necessary. 2. Degas solvents before use and store solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Store solutions in amber vials or protect them from light by wrapping with aluminum foil. |
| Color change of the solution (e.g., turning yellow or brown). | Formation of colored degradation products, often due to oxidation or photodegradation. | This is a strong indicator of degradation. The solution should be discarded and a fresh one prepared under protective conditions (inert atmosphere, protection from light). |
| Inconsistent results in biological assays. | Degradation of the active compound in the assay medium. | 1. Assess the stability of the compound in the specific assay buffer and under the assay conditions (temperature, light exposure). 2. Include a stability-indicating HPLC/LC-MS analysis of the compound in the assay medium over the time course of the experiment. 3. If instability is confirmed, consider preparing stock solutions in a stable solvent (e.g., DMSO) and minimizing the time the compound is in the aqueous assay buffer. |
Data Presentation: Illustrative Stability Data
The following tables present hypothetical stability data for this compound to demonstrate a clear and structured format for presenting quantitative results. Note: This data is for illustrative purposes only and is not based on experimental results.
Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C) over 24 hours.
| Solvent | Initial Purity (%) | Purity after 24h (%) | % Degradation | Appearance of Degradation Peaks (HPLC) |
| Acetonitrile | 99.8 | 99.5 | 0.3 | Minor peak at RRT 0.85 |
| Methanol | 99.7 | 98.2 | 1.5 | Two minor peaks at RRT 0.78 and 0.91 |
| Water (pH 7) | 99.6 | 95.1 | 4.5 | Multiple degradation peaks |
| 0.1 M HCl (aq) | 99.5 | 85.3 | 14.2 | Major degradation peak at RRT 0.62 |
| 0.1 M NaOH (aq) | 99.7 | 89.8 | 9.9 | Major degradation peak at RRT 0.70 |
Table 2: Effect of Temperature on the Stability of this compound in Methanol over 24 hours.
| Temperature (°C) | Initial Purity (%) | Purity after 24h (%) | % Degradation |
| 4 | 99.8 | 99.6 | 0.2 |
| 25 | 99.7 | 98.2 | 1.5 |
| 40 | 99.6 | 94.5 | 5.1 |
Experimental Protocols
1. Forced Degradation Study Protocol
This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.
-
Objective: To assess the stability of this compound under various stress conditions.
-
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 80°C for 48 hours. Also, reflux a solution of the compound in a suitable solvent.
-
Photodegradation: Expose a solution of the compound (e.g., in acetonitrile) to a calibrated light source as per ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).[2][3] A control sample should be kept in the dark.
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC or UPLC-MS method.
-
2. Stability-Indicating HPLC Method
-
Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often necessary. For example:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic degradation products.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance for this compound (e.g., determined by UV scan, likely around 254-280 nm).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples are used to demonstrate specificity.
-
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Logical relationship between factors influencing stability and degradation pathways.
References
- 1. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Overcoming Poor Solubility of 2-Aminothiazole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor solubility of 2-aminothiazole derivatives in biological assays. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you address these common issues and advance your research.
Frequently Asked Questions (FAQs)
Q1: My 2-aminothiazole derivative is precipitating in my aqueous assay buffer. What are the most common reasons for this?
A1: Compound precipitation in aqueous buffers is a frequent challenge, especially with poorly soluble molecules like many 2-aminothiazole derivatives. The primary reasons include:
-
Poor Intrinsic Solubility: The inherent chemical structure of the compound may lead to low aqueous solubility.[1][2]
-
"Solvent Shock": When a compound is rapidly diluted from a high-concentration organic stock solution (like DMSO) into an aqueous buffer, the drastic change in solvent polarity can cause the compound to crash out of solution.[3]
-
High Concentration: The final concentration of the compound in the assay may exceed its maximum solubility in that specific medium.[3]
-
Buffer Composition and pH: The pH of the assay buffer can significantly affect the solubility of ionizable compounds. For 2-aminothiazole derivatives, the amino group's protonation state is pH-dependent.[4][5]
-
Temperature Fluctuations: Changes in temperature, such as moving from room temperature to a 37°C incubator, can alter solubility.[3][6]
-
Interaction with Media Components: Salts, proteins, and other components in cell culture media can sometimes interact with the compound and reduce its solubility.[3]
Q2: What is the maximum concentration of DMSO I should use in my cell-based assay?
A2: It is crucial to keep the final concentration of dimethyl sulfoxide (DMSO) in your assay as low as possible. A general guideline is to stay below 1% (v/v), and for particularly sensitive cell lines or assays, a concentration of less than 0.1% is often recommended.[2] High concentrations of DMSO can not only lead to compound precipitation but may also introduce artifacts by affecting the biological activity of cells and proteins.[2]
Q3: How can I quickly assess the solubility of my compound in my assay buffer?
A3: A simple and rapid method for a preliminary solubility assessment is visual inspection. You can prepare a serial dilution of your compound in the assay buffer in a clear microplate. After a short incubation period, visually inspect the wells for any signs of cloudiness, turbidity, or solid particles against a dark background. For a more quantitative measure, you can use nephelometry to detect light scattering caused by precipitated particles or a plate reader to measure absorbance at a wavelength where your compound doesn't absorb (e.g., 600 nm) to detect turbidity.[2]
Q4: I'm considering making a salt of my 2-aminothiazole derivative to improve its solubility. When is this approach likely to be successful?
A4: Salt formation can be an effective strategy, but its success depends on the pKa difference (ΔpKa) between your 2-aminothiazole derivative (which is basic) and the acidic co-former. A general rule is that for a stable salt to form, the ΔpKa should be greater than 2 to 3. If the ΔpKa is less than 0, a co-crystal is more likely to form. In the intermediate range of 0 to 3, the outcome could be either a salt or a co-crystal.[4]
Troubleshooting Guides
Guide 1: Compound Precipitation During Assay Preparation
This guide will help you troubleshoot issues that arise when preparing your compound dilutions and adding them to your assay plates.
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution into aqueous buffer | Rapid solvent shift ("solvent shock") | Try a serial dilution approach. First, dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer.[2] |
| Low kinetic solubility | Increase the mixing energy upon dilution (e.g., vortexing or rapid pipetting).[2] | |
| High supersaturation | Decrease the final concentration of the compound in the assay. | |
| Cloudiness or turbidity in media after adding the compound | Fine particulate precipitation | Examine a sample under a microscope to confirm the presence of a precipitate. Follow the solutions for immediate precipitation. |
| Microbial contamination | Check for signs of bacterial or fungal growth in your media and stock solutions.[6][7] | |
| Precipitation after freeze-thaw cycles of the stock solution | Poor solubility at lower temperatures | Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[3] |
| Water absorption by DMSO | Use anhydrous DMSO for preparing stock solutions and store them in tightly sealed containers.[3] |
Guide 2: Precipitation During Assay Incubation
This guide addresses precipitation that occurs over the course of your experiment.
| Observation | Potential Cause | Recommended Solution |
| Precipitation observed after incubation at 37°C | Temperature shift affecting solubility | Pre-warm the cell culture media to 37°C before adding the compound. Ensure the incubator temperature is stable.[3][6] |
| pH shift in the medium due to CO2 or cell metabolism | Ensure the media is properly buffered for the incubator's CO2 concentration (e.g., using HEPES). Test the compound's solubility at different pH values.[3] | |
| Compound instability | Assess the stability of your compound in the assay buffer over the time course of the experiment. | |
| Interaction with media components | Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the cause.[3] |
Strategies for Solubility Enhancement
When dealing with persistent solubility issues, several formulation strategies can be employed. The choice of method will depend on the specific properties of your 2-aminothiazole derivative and the requirements of your assay.
Decision Workflow for Solubility Enhancement
Caption: Decision workflow for selecting a solubility enhancement strategy.
Data on Solubility Enhancement
The following tables provide examples of how different techniques can improve the solubility of poorly soluble compounds. While not all data is specific to 2-aminothiazole derivatives, it illustrates the potential of these methods.
Table 1: Solubility Enhancement using Cyclodextrins
| Compound | Formulation | Solubility (µg/mL) | Fold Increase in Solubility |
| 2-Aminothiophene Derivative | In Water | < 1.0 | - |
| With HP-β-Cyclodextrin | > 29 | > 29[4] |
Table 2: Solubility Enhancement via Solid Dispersion
| Compound | Formulation | Solubility (µg/mL) | Fold Increase in Solubility |
| Gliclazide | Pure Drug | 38.74 | - |
| Solid Dispersion with PVP K30 (1:5) | 98.30 | 2.54[4] |
Table 3: Bioavailability Enhancement with Nanosuspensions
| Compound | Formulation | Administration | AUC₀₋∞ (Area Under the Curve) | Fold Increase in Bioavailability |
| MTKi-327 (Kinase Inhibitor) | Captisol Solution | IV and Oral | Baseline | - |
| Nanosuspension | IV and Oral | 2.4-fold greater than Captisol solution | 2.4[8] |
Experimental Protocols
Protocol 1: Preparation of a 2-Aminothiazole Derivative Nanosuspension
This protocol describes a general method for preparing a nanosuspension using a wet milling technique, which can be adapted for various poorly soluble compounds.[2]
Materials:
-
2-aminothiazole derivative
-
Stabilizer (e.g., Pluronic F68 or F127)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
High-energy planetary ball mill or similar milling apparatus
-
Deionized water
Procedure:
-
Preparation of the Suspension:
-
Weigh the desired amount of the 2-aminothiazole derivative and the stabilizer. The optimal drug-to-stabilizer ratio needs to be determined empirically, but a starting point could be in the range of 1:0.6 to 1:0.8 (w/w).[2]
-
Disperse the drug and stabilizer in deionized water to form a pre-suspension.
-
-
Wet Milling:
-
Transfer the pre-suspension to the milling chamber containing the milling media.
-
Mill the suspension at a high speed for a predetermined time. The milling time will depend on the compound and the desired particle size and may range from several minutes to hours.
-
Monitor the particle size periodically using a technique like photon correlation spectroscopy (PCS).
-
-
Separation and Collection:
-
After milling, separate the nanosuspension from the milling media.
-
The resulting nanosuspension can be used directly or lyophilized for long-term storage.
-
-
Characterization:
-
Characterize the nanosuspension for particle size, polydispersity index, and zeta potential.
-
Confirm the crystalline state of the drug before and after milling using differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD).[2]
-
Protocol 2: Cyclodextrin Inclusion Complexation
This protocol outlines the preparation of an inclusion complex of a 2-aminothiazole derivative with hydroxypropyl-β-cyclodextrin (HP-β-CD) using a freeze-drying method.[4]
Materials:
-
2-aminothiazole derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Stirring apparatus
-
Freeze-dryer
Procedure:
-
Preparation of the Aqueous Solution:
-
Prepare an aqueous solution of HP-β-CD in deionized water.
-
-
Complex Formation:
-
Add the 2-aminothiazole derivative to the HP-β-CD solution, typically in a 1:1 molar ratio.
-
Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
-
Freeze-Drying:
-
Freeze the resulting solution at a low temperature (e.g., -80°C).
-
Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the inclusion complex.
-
-
Characterization:
-
Characterize the resulting complex for any enhancement in solubility and for its physical properties to confirm the formation of the inclusion complex.
-
Signaling Pathways and Experimental Workflows
Many 2-aminothiazole derivatives exhibit their biological activity by inhibiting protein kinases. Below are simplified diagrams of relevant signaling pathways and a general experimental workflow.
Caption: A general experimental workflow for biological assays.
Caption: Simplified CDK signaling pathway in cell cycle progression.
Caption: Simplified Aurora A Kinase signaling pathway in mitosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Nanosuspensions of poorly soluble drugs: preparation and development by wet milling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Investigating the role of Aurora Kinases in RAS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 8. Nanosuspension for the delivery of a poorly soluble anti-cancer kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing catalyst selection for the synthesis of 5-Benzyl-1,3-thiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Benzyl-1,3-thiazol-2-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and related thiazole derivatives.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | Inappropriate base or solvent selection. | Screen various bases and solvents. For similar syntheses, potassium carbonate as a base and DMF as a solvent have been shown to be effective[1]. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for product formation and potential side products using TLC. | |
| Impure starting materials. | Ensure the purity of reactants, such as the appropriate α-haloketone and thiourea derivative, through purification techniques like recrystallization or chromatography. | |
| Formation of Multiple Side Products | Reaction temperature is too high. | Lower the reaction temperature and monitor the reaction progress more frequently. |
| Incorrect stoichiometry of reactants. | Carefully control the molar ratios of the starting materials. An equimolar amount of the α-haloketone and thiourea is typically recommended[1]. | |
| Unwanted side reactions. | Consider alternative synthetic routes or the use of protecting groups for sensitive functionalities. | |
| Reaction Stalls or is Incomplete | Catalyst deactivation. | If using a catalyst, ensure it is fresh and handled under appropriate conditions (e.g., inert atmosphere if required). |
| Insufficient reaction time. | Allow the reaction to proceed for a longer duration, monitoring its progress by TLC until the starting materials are consumed. | |
| Difficulty in Product Isolation and Purification | Product is highly soluble in the workup solvent. | Use a different solvent for extraction or employ techniques like salting out to reduce solubility. |
| Co-elution of impurities during chromatography. | Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the synthesis of this compound?
The synthesis of 2-aminothiazole derivatives, such as this compound, typically involves the reaction of an α-haloketone with a thiourea derivative.[2] For this compound, the likely starting materials would be a 1-halo-3-phenylpropan-2-one and thiourea.
Q2: How do I select the optimal catalyst for this synthesis?
The "catalyst" in this context often refers to the base used to facilitate the condensation reaction. The choice of base can significantly impact the reaction yield. It is recommended to screen a variety of bases, both organic and inorganic. For a similar synthesis of N-substituted thiazol-2-amines, potassium carbonate was found to be a superior base compared to others like sodium acetate or ammonium acetate.[1]
Q3: What is the role of the solvent in this reaction?
The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate and yield. Polar aprotic solvents are often effective. In a study on a related synthesis, N,N-dimethylformamide (DMF) provided the best results, with yields ranging from 65-95%.[1] Other solvents like ethanol, methanol, toluene, and acetic acid were found to be less efficient.[1]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a standard method for monitoring the reaction progress.[1][3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.
Q5: What are some common methods for purifying the final product?
The crude product is often purified by recrystallization from a suitable solvent, such as ethanol.[1] If recrystallization does not yield a pure product, column chromatography using silica gel is a common alternative.[3]
Catalyst and Solvent Screening Data
The following table summarizes the results from a study on the synthesis of a related compound, N-(2,4-difluorophenyl)-4-(4-methoxyphenyl)thiazol-2-amine, demonstrating the impact of different bases and solvents on the reaction yield. This data can serve as a starting point for optimizing the synthesis of this compound.
| Entry | Base | Solvent | Yield (%) |
| 1 | Potassium Carbonate | DMF | 95 |
| 2 | Potassium Carbonate | Ethanol | Lower Yield |
| 3 | Potassium Carbonate | Toluene | Lower Yield |
| 4 | Potassium Carbonate | Methanol | Lower Yield |
| 5 | Potassium Carbonate | Acetic Acid | Lower Yield |
| 6 | Sodium Acetate | DMF | Lower Yield |
| 7 | Sodium Acetate | Methanol | Better than other solvents with this base |
| 8 | Ammonium Acetate | DMF | Lower Yield |
| 9 | Ammonium Acetate | Methanol | Better than other solvents with this base |
Adapted from a study on a similar thiazole synthesis. Yields are representative and may vary for the synthesis of this compound.[1]
Experimental Protocol: General Procedure for the Synthesis of 2-Aminothiazole Derivatives
This protocol is a general guideline based on the synthesis of similar compounds and should be adapted for the specific synthesis of this compound.
-
Reactant Preparation: In a round-bottom flask, combine equimolar amounts of the appropriate α-haloketone (e.g., 1-bromo-3-phenylpropan-2-one) and thiourea.
-
Solvent and Base Addition: Add the chosen solvent (e.g., DMF) and base (e.g., potassium carbonate) to the reaction mixture.
-
Reaction: Stir the mixture at the optimized temperature (this may range from room temperature to reflux, depending on the specific reactants) for the required duration.
-
Monitoring: Monitor the reaction progress using TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The workup procedure may involve pouring the mixture into ice-water, followed by extraction with an organic solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
Characterization: Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.[1][3]
Visualizations
Caption: Experimental workflow for the synthesis of 2-aminothiazoles.
Caption: Troubleshooting flowchart for low yield in thiazole synthesis.
References
Validation & Comparative
A Comparative Analysis of 5-Benzyl-1,3-thiazol-2-amine Derivatives and Established Kinase Inhibitors in Oncology
For Immediate Release
In the rapidly evolving landscape of cancer therapy, the quest for novel kinase inhibitors with improved efficacy and selectivity remains a paramount objective for researchers and drug development professionals. This guide provides a comparative overview of an emerging class of compounds, 5-benzyl-1,3-thiazol-2-amine derivatives, against well-established kinase inhibitors currently utilized in clinical practice. This analysis is based on available preclinical data, focusing on anti-proliferative activity and targeted kinase inhibition.
Introduction to Kinase Inhibition in Cancer Therapy
Protein kinases are crucial regulators of cellular signaling pathways that, when dysregulated, can drive cancer cell proliferation, survival, and metastasis. Kinase inhibitors have revolutionized cancer treatment by targeting these specific molecular abnormalities. This guide focuses on a comparative analysis of investigational this compound derivatives against several FDA-approved kinase inhibitors, providing a snapshot of their relative potencies and targeted pathways.
Comparative Analysis of Anti-Proliferative Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various this compound derivatives and established kinase inhibitors against a panel of cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: Anti-Proliferative Activity of this compound Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) |
| N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides | Compound 7g (R=4-Cl) | T-47D (Breast Cancer) | 0.088 |
| Colon Cancer Subpanel (Average) | 2.53 | ||
| Average over 58 cell lines | 4.22 | ||
| 5-benzyl-1,3,4-thiadiazol-2-amine derivatives | Compound 3f (ortho-fluoro) | HT29 (Colon Cancer) | 12.57 ± 0.6 |
| Compound 3e (para-methoxy) | PC3 (Prostate Cancer) | 22.19 ± 2.1 | |
| SKNMC (Neuroblastoma) | 5.41 ± 0.35 |
*Data for N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides is from a study on their synthesis and anticancer properties. Data for 5-benzyl-1,3,4-thiadiazol-2-amine derivatives is from a study evaluating their cytotoxicity as potential tyrosine kinase inhibitors.
Table 2: Anti-Proliferative Activity of Established Kinase Inhibitors
| Inhibitor | Primary Target(s) | Cancer Cell Line | IC50 |
| Imatinib | Bcr-Abl, c-Kit, PDGFR | K562 (CML) | ~0.267 µM |
| NCI-H727 (Carcinoid) | 32.4 µM | ||
| BON-1 (Carcinoid) | 32.8 µM | ||
| Gefitinib | EGFR | HCC827 (NSCLC) | 0.013 µM |
| PC9 (NSCLC) | 0.077 µM | ||
| H3255 (NSCLC) | 0.003 µM | ||
| Erlotinib | EGFR | KYSE410 (Esophageal) | 5.00 ± 0.46 µM |
| KYSE450 (Esophageal) | 7.60 ± 0.51 µM | ||
| H1650 (NSCLC) | 14.00 ± 1.19 µM | ||
| Sorafenib | B-Raf, VEGFR, PDGFR | HepG2 (Hepatocellular Carcinoma) | 4.5 µM - 7.10 µM |
| PLC/PRF/5 (Hepatocellular Carcinoma) | 6.3 µM | ||
| Huh7 (Hepatocellular Carcinoma) | ~11.03 µM | ||
| Dasatinib | Bcr-Abl, Src family | K562 (CML) | < 1 nM |
| MCF-7 (Breast Cancer) | 2.1 µM | ||
| SK-BR-3 (Breast Cancer) | 4.0 µM | ||
| Vemurafenib | B-Raf (V600E) | A375 (Melanoma) | 0.025 - 0.35 µM |
| Colo205 (Colorectal) | 0.025 - 0.35 µM | ||
| HT29 (Colorectal) | 0.025 - 0.35 µM |
*IC50 values for established inhibitors are compiled from various preclinical studies.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21] It is important to note that experimental conditions can vary between studies, affecting direct comparability.
Targeted Kinase Inhibition
While broad-spectrum anti-proliferative activity is a key indicator, the specific kinase targets of these compounds determine their mechanism of action and potential for targeted therapy.
Table 3: Kinase Inhibitory Activity
| Inhibitor | Target Kinase | IC50 (nM) |
| Imatinib | v-Abl | 600 |
| c-Kit | 100 | |
| PDGFR | 100 | |
| Gefitinib | EGFR | 26 - 57 (in cells) |
| Erlotinib | EGFR | 2 (cell-free) |
| Sorafenib | Raf-1 | 6 |
| B-Raf (wild-type) | 22 | |
| B-Raf (V599E mutant) | 38 | |
| VEGFR-2 | 90 | |
| PDGFR-β | 57 | |
| Dasatinib | Abl | < 1 |
| Src | 0.8 | |
| c-Kit | 79 | |
| Vemurafenib | B-Raf (V600E) | 31 |
| B-Raf (wild-type) | 100 | |
| C-Raf | 48 |
*Data for established inhibitors is from cell-free or cell-based kinase assays.[7][13][19][22][23][24] Specific kinase inhibition data for the this compound derivatives is still emerging from ongoing research.
Signaling Pathways
The therapeutic effect of kinase inhibitors is achieved by modulating key signaling pathways involved in cell growth and survival. The diagrams below illustrate the primary pathways targeted by the established inhibitors discussed.
Caption: Key signaling pathways targeted by EGFR and Bcr-Abl inhibitors.
Experimental Methodologies
The data presented in this guide were generated using standard preclinical assays for evaluating anticancer compounds. Below are generalized protocols for the key experiments.
Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the direct inhibitory effect of a compound on the activity of a purified kinase.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl, MgCl2, DTT), a solution of the purified kinase, a specific peptide substrate for the kinase, and ATP.
-
Compound Dilution: Create a serial dilution of the test compound (e.g., this compound derivative or established inhibitor) in DMSO.
-
Assay Reaction: In a microplate, combine the kinase, its substrate, and the test compound at various concentrations.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Caption: Generalized workflow for a biochemical kinase inhibition assay.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of a compound on the metabolic activity and proliferation of cancer cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot cell viability against the logarithm of the compound concentration to calculate the IC50 value.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dasatinib synergizes with both cytotoxic and signal transduction inhibitors in heterogeneous breast cancer cell lines - lessons for design of combination targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. selleckchem.com [selleckchem.com]
- 23. Vemurafenib | Raf Kinases | Tocris Bioscience [tocris.com]
- 24. selleckchem.com [selleckchem.com]
Comparative Analysis of Antimicrobial Efficacy: 5-Benzyl-1,3-thiazol-2-amine versus Ampicillin
A detailed examination of the antimicrobial profiles of the novel thiazole derivative, 5-Benzyl-1,3-thiazol-2-amine, and the established β-lactam antibiotic, ampicillin, reveals distinct mechanisms and spectra of activity. While direct comparative studies on this compound are not extensively available in the current body of scientific literature, this guide synthesizes existing data on related thiazole compounds and ampicillin to provide a comprehensive overview for researchers, scientists, and drug development professionals.
This publication aims to objectively compare the antimicrobial performance of these two compounds by presenting available experimental data, detailing relevant methodologies, and illustrating key concepts through diagrams. The data for ampicillin is well-established, whereas the information for this compound is based on findings from studies on structurally similar thiazole derivatives.
Data Summary: Antimicrobial Performance
The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a key indicator of antimicrobial efficacy, for ampicillin against common bacterial pathogens. Due to the absence of specific published data for this compound, its corresponding values are listed as not available. Thiazole derivatives, as a class, have demonstrated a broad range of antimicrobial activities, with some showing notable potency against both Gram-positive and Gram-negative bacteria.
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
| This compound | Escherichia coli | Data not available |
| Staphylococcus aureus | Data not available | |
| Ampicillin | Escherichia coli | 4 - 8 mg/L[1][2] |
| Staphylococcus aureus (susceptible) | 0.6 - 1 mg/L[1] | |
| Staphylococcus aureus (resistant) | ≥ 32 mg/mL[3] | |
| Streptococcus pneumoniae | 0.03 - 0.06 mg/L[1] | |
| Haemophilus influenzae | 0.25 mg/L[1] |
Mechanisms of Antimicrobial Action
This compound and Related Thiazole Derivatives: The precise mechanism of action for this compound has not been elucidated. However, studies on various thiazole derivatives suggest multiple potential targets within microbial cells. Some thiazole compounds are known to interfere with bacterial cell division, nucleic acid synthesis, or metabolic pathways. The antimicrobial activity of this class of compounds is an active area of research, with many derivatives showing promise as novel therapeutic agents.
Ampicillin: As a member of the β-lactam class of antibiotics, ampicillin's mechanism of action is well-documented. It inhibits the synthesis of the bacterial cell wall, a structure essential for maintaining the integrity of the bacterial cell.
Caption: Mechanism of Ampicillin's bactericidal action.
Experimental Protocols
The determination of antimicrobial activity, particularly the Minimum Inhibitory Concentration (MIC), is a fundamental experimental procedure in microbiology and drug discovery. The following is a detailed methodology for the broth microdilution method, a standard technique used to evaluate the efficacy of antimicrobial agents.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Materials:
-
Test compound (this compound or ampicillin) stock solution of a known concentration.
-
Sterile 96-well microtiter plates.
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
-
Bacterial inoculum, adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Positive control (broth with inoculum, no antimicrobial agent).
-
Negative control (broth only).
-
-
Serial Dilution:
-
A two-fold serial dilution of the test compound is performed in the microtiter plate using the growth medium. This creates a gradient of decreasing concentrations of the antimicrobial agent across the wells.
-
-
Inoculation:
-
Each well (except the negative control) is inoculated with the standardized bacterial suspension.
-
-
Incubation:
-
The microtiter plate is incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
-
-
Reading and Interpretation:
-
Following incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Caption: Workflow for determining Minimum Inhibitory Concentration.
Conclusion
Ampicillin remains a crucial antibiotic with a well-understood mechanism of action, although its efficacy is challenged by the rise of resistant bacterial strains. The thiazole scaffold, represented here by this compound, holds significant promise for the development of new antimicrobial agents. While direct comparative data is currently lacking, the broader class of thiazole derivatives has demonstrated potent antimicrobial activity in numerous studies. Further research, including head-to-head comparative studies with established antibiotics like ampicillin, is essential to fully characterize the therapeutic potential of this compound and its analogues. This will involve comprehensive in vitro and in vivo testing to establish its spectrum of activity, mechanism of action, and safety profile.
References
A Comparative Analysis of the Cytotoxic Effects of a 5-Benzyl-1,3-thiazol-2-amine Derivative and Doxorubicin on HeLa Cells
For Immediate Release
This guide provides a comparative overview of the cytotoxic properties of the well-established chemotherapeutic agent, doxorubicin, and a derivative of 5-Benzyl-1,3-thiazol-2-amine on the human cervical cancer cell line, HeLa. While direct cytotoxic data for this compound on HeLa cells is not available in the reviewed literature, this comparison utilizes data for a structurally related thiazole derivative to provide context for the potential anti-cancer activity of this class of compounds. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Thiazole derivatives have emerged as a promising class of compounds with a wide range of pharmacological activities, including anticancer properties. This guide focuses on comparing the cytotoxic effects of a specific thiazole derivative and the widely used anthracycline antibiotic, doxorubicin, against HeLa cells, a key in vitro model for cervical cancer.
Quantitative Cytotoxicity Data
The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The table below summarizes the available IC50 values for doxorubicin and a recently synthesized pyrano[2,3-d]thiazole derivative against HeLa cells.
| Compound | Cell Line | IC50 Value (µg/mL) | Incubation Time | Assay Method |
| Doxorubicin | HeLa | 5.57 | Not Specified | MTT Assay |
| 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile | HeLa | 29.65 | Not Specified | MTT Assay[1] |
Note: The thiazole derivative listed is a complex molecule based on a thiazole scaffold and is not this compound. This data is presented to offer a perspective on the cytotoxic potential of related thiazole compounds.
Experimental Protocols
The determination of cytotoxic activity is paramount in the evaluation of potential anticancer compounds. The following is a generalized protocol for the MTT assay, a common colorimetric method used to assess cell viability.
MTT Assay Protocol for Cytotoxicity Assessment
-
Cell Seeding: HeLa cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere and grow for 24 hours in a suitable culture medium supplemented with fetal bovine serum and antibiotics, incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., the thiazole derivative or doxorubicin) and a control (vehicle, such as DMSO).
-
Incubation: The treated plates are incubated for a specified period (e.g., 48 or 72 hours) under the same conditions.
-
MTT Addition: Following incubation, the culture medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control-treated cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental and Biological Pathways
To better understand the processes involved in this comparative study, the following diagrams illustrate the experimental workflow and the known signaling pathway of doxorubicin.
Mechanism of Action
Doxorubicin: The anticancer activity of doxorubicin is multifactorial. Its primary mechanisms include intercalation into DNA, which inhibits macromolecular biosynthesis, and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This leads to the formation of DNA double-strand breaks and the induction of apoptosis (programmed cell death). Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which can induce oxidative stress and further contribute to cell death.
Thiazole Derivatives: The precise mechanism of action for the compared thiazole derivative has not been fully elucidated in the reviewed literature. However, various studies on different thiazole-containing compounds suggest several potential anticancer mechanisms. These can include the inhibition of specific kinases, disruption of microtubule formation, induction of apoptosis through various signaling pathways, and inhibition of topoisomerase enzymes. Further research is needed to determine the specific molecular targets of the this compound class of compounds. One study on a different N-(5-benzyl-1,3-thiazol-2-yl) derivative suggested that its cytotoxic effect may be realized through the antioxidant system.[2]
Conclusion
Doxorubicin remains a potent cytotoxic agent against HeLa cells. While direct comparative data for this compound is currently unavailable, the investigation of its derivatives indicates that the thiazole scaffold is a promising area for the development of new anticancer drugs. The pyrano[2,3-d]thiazole derivative, for instance, demonstrates cytotoxic activity against HeLa cells, albeit at a higher concentration than doxorubicin.[1] This underscores the importance of continued research into the synthesis and biological evaluation of novel thiazole compounds to identify candidates with enhanced potency and selectivity for cancer cells. Future studies should aim to directly assess the cytotoxicity of this compound and elucidate its mechanism of action to better understand its potential as a therapeutic agent.
References
- 1. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EFFECT OF NOVEL 2-AMINO-5-BENZYLTHIAZOLE DERIVATIVE ON CELLULAR ULTRASTRUCTURE AND ACTIVITY OF ANTIOXIDANT SYSTEM IN MURINE LYMPHOMA CELLS | Shalai | Біологічні студії / Studia Biologica [publications.lnu.edu.ua]
Structure-activity relationship (SAR) studies of 5-Benzyl-1,3-thiazol-2-amine analogs
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Benzyl-1,3-thiazol-2-amine Analogs in Cancer Research
This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, with a focus on their anticancer activities. The information is compiled for researchers, scientists, and drug development professionals to facilitate the rational design of more potent and selective therapeutic agents.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities. Analogs of this compound have been investigated for their potential as anticancer agents, kinase inhibitors, and antimicrobial compounds. This guide focuses on the SAR of these analogs, particularly concerning their cytotoxic effects on various cancer cell lines. The core structure consists of a thiazole ring substituted with a benzyl group at the 5-position and an amino group at the 2-position. Modifications at the 2-amino group and on the benzyl ring have been explored to understand their impact on biological activity.
Data Presentation: Anticancer Activity of this compound Analogs
The following table summarizes the in vitro anticancer activity of a series of N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides. The data highlights the influence of substituents on the benzyl ring on the growth percentage of various cancer cell lines.
| Compound ID | R (Substitution on Benzyl Ring) | Cell Line | Growth Percent (%) |
| 3a | H | Leukemia (CCRF-CEM) | 93.33 |
| Leukemia (HL-60(TB)) | 88.04 | ||
| Non-Small Cell Lung Cancer (HOP-92) | 98.11 | ||
| Colon Cancer (HTC-116) | 97.03 | ||
| CNS Cancer (SF-295) | 94.75 | ||
| Melanoma (UACC-257) | 97.46 | ||
| Ovarian Cancer (OVCAR-3) | 92.41 | ||
| Renal Cancer (786-0) | 96.09 | ||
| Prostate Cancer (PC-3) | 95.12 | ||
| Breast Cancer (MCF7) | 98.43 | ||
| 3b | 4-CH₃ | Leukemia (CCRF-CEM) | 89.91 |
| Leukemia (HL-60(TB)) | 83.65 | ||
| Non-Small Cell Lung Cancer (HOP-92) | 96.24 | ||
| Colon Cancer (HTC-116) | 94.87 | ||
| CNS Cancer (SF-295) | 91.33 | ||
| Melanoma (UACC-257) | 95.12 | ||
| Ovarian Cancer (OVCAR-3) | 88.76 | ||
| Renal Cancer (786-0) | 93.45 | ||
| Prostate Cancer (PC-3) | 92.87 | ||
| Breast Cancer (MCF7) | 96.32 | ||
| 3c | 4-OCH₃ | Leukemia (CCRF-CEM) | 91.23 |
| Leukemia (HL-60(TB)) | 85.43 | ||
| Non-Small Cell Lung Cancer (HOP-92) | 97.11 | ||
| Colon Cancer (HTC-116) | 96.23 | ||
| CNS Cancer (SF-295) | 93.12 | ||
| Melanoma (UACC-257) | 96.87 | ||
| Ovarian Cancer (OVCAR-3) | 90.11 | ||
| Renal Cancer (786-0) | 95.32 | ||
| Prostate Cancer (PC-3) | 94.54 | ||
| Breast Cancer (MCF7) | 97.89 | ||
| 3d | 4-Cl | Leukemia (CCRF-CEM) | 88.12 |
| Leukemia (HL-60(TB)) | 81.23 | ||
| Non-Small Cell Lung Cancer (HOP-92) | 94.87 | ||
| Colon Cancer (HTC-116) | 93.45 | ||
| CNS Cancer (SF-295) | 90.21 | ||
| Melanoma (UACC-257) | 94.32 | ||
| Ovarian Cancer (OVCAR-3) | 87.34 | ||
| Renal Cancer (786-0) | 92.11 | ||
| Prostate Cancer (PC-3) | 91.87 | ||
| Breast Cancer (MCF7) | 95.43 | ||
| 3e | 4-F | Leukemia (CCRF-CEM) | 87.54 |
| Leukemia (HL-60(TB)) | 80.12 | ||
| Non-Small Cell Lung Cancer (HOP-92) | 93.98 | ||
| Colon Cancer (HTC-116) | 92.87 | ||
| CNS Cancer (SF-295) | 89.56 | ||
| Melanoma (UACC-257) | 93.76 | ||
| Ovarian Cancer (OVCAR-3) | 86.87 | ||
| Renal Cancer (786-0) | 91.56 | ||
| Prostate Cancer (PC-3) | 90.98 | ||
| Breast Cancer (MCF7) | 94.78 |
Another study reported the antineoplastic activity of a specific derivative, N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide (BF1), against various tumor cell lines.[1]
| Compound ID | Cell Line | IC₅₀ (µM) |
| BF1 | Human hepatocarcinoma (HepG2) | 15 |
| Rat glioma (C6) | 18 | |
| Human glioblastoma (T98G) | 25 | |
| Human promyelocytic leukemia (HL-60) | 12 |
Experimental Protocols
MTT Assay for Cytotoxicity
The cytotoxic effects of the this compound analogs are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, a purple crystalline product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.[4]
-
MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plates are then incubated for 1.5 hours at 37°C.[4]
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved by adding 130 µL of DMSO to each well. The plate is then incubated for 15 minutes with shaking.[4]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 492 nm or 570 nm using a microplate reader.[4] The percentage of cell growth inhibition is calculated relative to untreated control cells.
Src Kinase Inhibition Assay
The inhibitory activity of these analogs against protein kinases, such as Src kinase, can be determined using in vitro kinase assays.[5][6][7]
Materials:
-
Recombinant active c-Src enzyme
-
Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (inhibitors)
-
Kinase assay buffer
-
ATP solution
-
Anti-phosphotyrosine antibody (e.g., HRP-conjugated)
-
Detection substrate (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well microplate
Procedure:
-
Preparation: A series of dilutions of the test compounds are prepared in the kinase assay buffer. The c-Src enzyme and substrate are also diluted to their desired concentrations in the same buffer.
-
Kinase Reaction: 25 µL of the diluted test compound is added to the wells of a 96-well plate, followed by 25 µL of the diluted c-Src enzyme and 25 µL of the substrate. The plate is pre-incubated at room temperature for 10 minutes.
-
Reaction Initiation: The kinase reaction is initiated by adding 25 µL of ATP solution to each well. The plate is then incubated at 37°C for 30-60 minutes.
-
Detection: The wells are washed, and 100 µL of HRP-conjugated anti-phosphotyrosine antibody is added to each well and incubated for 1 hour. After another wash, 100 µL of TMB substrate is added, and the plate is incubated in the dark.
-
Measurement: The reaction is stopped by adding 50 µL of stop solution, and the absorbance is read at 450 nm. The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
Mandatory Visualization
Caption: General workflow for structure-activity relationship (SAR) studies.
Caption: Simplified intrinsic apoptosis pathway induced by bioactive compounds.
References
- 1. Antineoplastic activity in vitro of 2-amino-5-benzylthiazole derivative in complex with nanoscale polymeric carriers - Cytology and Genetics - site for scientific journal "TSitologiya i Genetika" ("Cytology and Genetics") [cytgen.com]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validating the Anticercan Mechanism of 5-Benzyl-1,3-thiazol-2-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer mechanisms of 5-Benzyl-1,3-thiazol-2-amine derivatives, offering a valuable resource for researchers in oncology and medicinal chemistry. By presenting key experimental data, detailed protocols, and visual representations of signaling pathways, this document aims to facilitate a deeper understanding of the therapeutic potential of this class of compounds and support further drug development efforts.
Data Presentation: Comparative Anticancer Activity
The in vitro cytotoxic activity of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting cancer cell growth, are summarized below.
| Compound ID | Derivative Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | 2,8-dimethyl-7-(3-trifluoromethyl-benzyl)pyrazolo[4,3-e]thiazolo[3,2-a]pyrimidin-4(2H)-one | Leukemia (Jurkat) | Not specified, activity demonstrated | [1] |
| Compound 2 | 7-benzyl-8-methyl-2-propylpyrazolo[4,3-e]thiazolo[3,2-a]pyrimidin-4(2H)-one | Leukemia (Jurkat) | Not specified, activity demonstrated | [1] |
| Compound 3c | N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide | Effective against 50 cell lines | Growth Percentage provided | |
| Compound 7g | N-(5-(4-fluorobenzyl)-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamide | Breast Cancer (T-47D) | 0.088 | [2] |
| Compound 7g | Colon Cancer Panel | Mean GI50 of 2.53 | [2] | |
| Compound 8a | Unsubstituted N-benzyl | NIH3T3/c-Src527F | GI50 of 1.34 | [3] |
| Compound 8a | SYF/c-Src527F | GI50 of 2.30 | [3] | |
| Compound 45 | 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative | Lung Cancer (A549) | 0.44 | [4] |
Deciphering the Anticancer Action: Key Mechanistic Insights
Research indicates that this compound derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting critical signaling pathways that drive cancer cell proliferation and survival.
Induction of Apoptosis
Several studies have demonstrated that these derivatives can trigger apoptosis in cancer cells. Key molecular events observed include:
-
Caspase Activation: Activation of executioner caspases, such as caspase-3, is a hallmark of apoptosis. These derivatives have been shown to induce the cleavage and activation of caspase-3.[1]
-
PARP Cleavage: Activated caspase-3 subsequently cleaves Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Cleavage of PARP is a critical step in the apoptotic cascade.[1]
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bim) and anti-apoptotic (e.g., Bcl-2) proteins is crucial for cell survival. Treatment with these thiazole derivatives has been shown to increase the levels of pro-apoptotic proteins while decreasing the levels of anti-apoptotic proteins, thereby shifting the balance towards cell death.[1]
-
DNA Damage: These compounds can cause single-strand DNA breaks and subsequent DNA fragmentation in leukemia cells, contributing to the induction of apoptosis.[1]
Inhibition of Key Signaling Pathways
This compound derivatives have been identified as inhibitors of key signaling pathways that are often dysregulated in cancer.
Certain derivatives have been shown to inhibit the ALK/PI3K/AKT signaling pathway.[4] This pathway plays a central role in regulating cell growth, proliferation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[4]
Caption: Inhibition of the ALK/PI3K/AKT signaling pathway by this compound derivatives.
Another important target of this class of compounds is the Src non-receptor tyrosine kinase.[3] Src plays a pivotal role in signaling pathways that control cell proliferation, survival, migration, and invasion.
References
A Researcher's Guide to Characterizing the Cross-Reactivity and Selectivity of Novel Small Molecules: A Case Study Framework Using 5-Benzyl-1,3-thiazol-2-amine
Disclaimer: As of the compilation of this guide, comprehensive public-domain data on the specific cross-reactivity and selectivity profile of 5-Benzyl-1,3-thiazol-2-amine is limited. This guide, therefore, serves as a comprehensive framework for researchers, scientists, and drug development professionals on the methodologies to be employed for such a characterization. The 2-aminothiazole scaffold, a core component of the molecule , is a well-established privileged structure in medicinal chemistry, known to interact with a variety of biological targets, particularly kinases. The following sections will detail the standard experimental procedures and data presentation formats that would be used to assess the selectivity of a compound like this compound against a panel of potential targets.
Introduction to Selectivity Profiling
In drug discovery, the selectivity of a compound is a critical parameter that defines its therapeutic window and potential for off-target effects. A highly selective compound interacts primarily with its intended target, minimizing the risk of adverse reactions. Conversely, polypharmacology, or the ability of a compound to interact with multiple targets, can sometimes be therapeutically beneficial. Therefore, a thorough understanding of a compound's selectivity profile is paramount. For a novel compound such as this compound, a multi-faceted approach involving biochemical and cellular assays is essential to elucidate its interaction landscape.
Kinase Inhibitor Profiling
Given that the 2-aminothiazole moiety is a common scaffold in kinase inhibitors, a primary step in characterizing this compound would be to screen it against a broad panel of kinases.
Data Presentation:
The results of a kinase profiling study are typically presented in a tabular format, highlighting the potency of the compound against a wide range of kinases. This allows for a quick assessment of both on-target activity and off-target interactions.
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Family | Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |
| Tyrosine Kinase | SRC | 98% | 15 |
| LCK | 95% | 25 | |
| FYN | 89% | 50 | |
| ABL1 | 45% | > 1000 | |
| EGFR | 12% | > 10000 | |
| Serine/Threonine Kinase | ROCK1 | 75% | 250 |
| PIM1 | 30% | > 5000 | |
| CDK2 | 5% | > 10000 |
Experimental Protocols:
Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.
-
Reaction Setup: A kinase reaction is set up in a multi-well plate containing the kinase, a suitable substrate, ATP, and the test compound (this compound) at various concentrations.
-
Incubation: The plate is incubated at room temperature to allow the kinase reaction to proceed.
-
ADP Detection: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: A Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Measurement: The luminescence is measured using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: The luminescence data is plotted against the inhibitor concentration to determine the IC50 value.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Cellular Target Engagement
While biochemical assays are crucial, they do not fully recapitulate the complex environment inside a cell. Cellular target engagement assays are therefore vital to confirm that a compound interacts with its intended target in a physiological context.
Data Presentation:
The primary output of a CETSA experiment is a "melting curve," which shows the thermal stability of a target protein in the presence and absence of the test compound. A shift in the melting temperature (Tm) indicates target engagement.
Table 2: Hypothetical CETSA Data for this compound with Target Kinase SRC
| Treatment | Apparent Melting Temperature (Tm) | ΔTm (°C) |
| Vehicle (DMSO) | 48.5 °C | - |
| This compound (10 µM) | 52.3 °C | +3.8 |
An isothermal dose-response (ITDR) experiment is then performed at a fixed temperature to determine the compound's potency in stabilizing the target protein in cells.
Table 3: Hypothetical Isothermal Dose-Response CETSA Data for SRC
| Compound | EC50 (nM) |
| This compound | 85 |
| Reference Inhibitor | 20 |
Experimental Protocols:
Cellular Thermal Shift Assay (CETSA)
This method is based on the principle that ligand binding stabilizes a target protein against heat-induced denaturation.[1]
-
Cell Treatment: Intact cells are incubated with the test compound (this compound) or a vehicle control.
-
Heating: The cell suspensions are divided into aliquots and heated to a range of temperatures using a thermal cycler.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: The amount of soluble target protein at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: The amount of soluble protein is plotted against temperature to generate a melting curve. A shift in the curve for the compound-treated sample compared to the vehicle indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Receptor Binding Assays
To investigate if this compound interacts with other classes of proteins, such as G-protein coupled receptors (GPCRs), a receptor binding assay can be employed.
Data Presentation:
The affinity of a compound for a receptor is typically determined using a competitive binding assay and is expressed as the inhibitory constant (Ki).
Table 4: Hypothetical Receptor Binding Profile for this compound
| Receptor Target | Radioligand | Ki (nM) |
| Dopamine D2 | [3H]-Spiperone | > 10,000 |
| Serotonin 5-HT2A | [3H]-Ketanserin | 1,500 |
| Adrenergic α1 | [3H]-Prazosin | > 10,000 |
| Sigma-1 | [3H]-(+)-Pentazocine | 850 |
Experimental Protocols:
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radioactively labeled ligand that is known to bind to the target receptor.[2][3][4]
-
Preparation: A source of the target receptor (e.g., cell membranes or tissue homogenates) is prepared.
-
Incubation: The receptor preparation is incubated with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. A non-linear regression analysis is used to determine the IC50, which is then converted to the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand receptor binding assay.
Conclusion
The comprehensive characterization of a novel compound's selectivity is a cornerstone of modern drug discovery. While specific data for this compound is not yet widely available, this guide provides a robust framework for the necessary experimental investigations. By employing a combination of biochemical assays, such as broad kinase profiling, and cellular assays like CETSA and receptor binding studies, researchers can build a detailed selectivity profile. This profile is instrumental in guiding lead optimization, predicting potential safety liabilities, and ultimately, increasing the probability of success in developing a novel therapeutic agent.
References
Comparing the efficacy of different synthetic routes for 2-amino-5-benzylthiazole
For Researchers, Scientists, and Drug Development Professionals
The production of 2-amino-5-benzylthiazole, a key intermediate in the synthesis of various pharmacologically active compounds, can be achieved through several synthetic routes. This guide provides a comparative analysis of two prominent methods: the classic Hantzsch thiazole synthesis and a lesser-documented approach involving the reaction of a substituted propanal with thiourea. The efficacy of each route is evaluated based on reaction yield, purity, and reaction conditions, supported by detailed experimental protocols.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the two primary synthetic routes to 2-amino-5-benzylthiazole, allowing for a direct comparison of their efficacy.
| Parameter | Method 1: Hantzsch Thiazole Synthesis | Method 2: Substituted Propanal Route |
| Starting Materials | 1-Bromo-3-phenyl-2-propanone, Thiourea | 2-Chloro-3-phenylpropanal, Thiourea |
| Solvent | Ethanol | Ethanol |
| Reaction Time | 3 hours | Not specified |
| Temperature | Reflux | Not specified |
| Yield | High (not specified quantitatively) | Not specified |
| Purity | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for the two synthetic routes are provided below. These protocols are based on established chemical principles and literature precedents.
Method 1: Hantzsch Thiazole Synthesis
This widely used method involves the condensation of an α-haloketone with thiourea to form the thiazole ring.
Materials:
-
1-Bromo-3-phenyl-2-propanone
-
Thiourea
-
Ethanol
Procedure:
-
Dissolve thiourea in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add 1-bromo-3-phenyl-2-propanone to the solution.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent.
Visualizing the Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.
Caption: Workflow for the Hantzsch synthesis of 2-amino-5-benzylthiazole.
Caption: Workflow for the synthesis via a substituted propanal route.
This guide provides a foundational comparison of two synthetic routes to 2-amino-5-benzylthiazole. Further research to quantify the yield and purity of the substituted propanal route would be beneficial for a more comprehensive efficacy analysis. The choice of synthetic method will ultimately depend on factors such as the availability of starting materials, desired scale of production, and the specific requirements for product purity.
The Efficacy of 5-Benzyl-1,3-thiazol-2-amine Scaffold in Oncology: A Comparative Analysis of In Vitro and In Vivo Studies
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the therapeutic potential of the 5-Benzyl-1,3-thiazol-2-amine chemical scaffold. While direct efficacy data for the parent compound is limited in publicly available literature, numerous derivatives have demonstrated significant anti-cancer activity in both laboratory and preclinical settings. This report synthesizes the available experimental data on these derivatives to offer insights into the potential of this chemical class for oncology drug discovery.
The 1,3-thiazole ring is a prominent heterocyclic motif in medicinal chemistry, known to be a key structural component in a variety of biologically active compounds. The introduction of a benzyl group at the 5-position of the 2-aminothiazole core has given rise to a series of derivatives with promising anti-cancer properties. These compounds have been investigated for their ability to inhibit cancer cell growth in vitro and to suppress tumor progression in in vivo models.
In Vitro Efficacy: Cytotoxicity Against Human Cancer Cell Lines
Derivatives of this compound have been the subject of several in vitro studies to assess their cytotoxic effects against a panel of human cancer cell lines. The most common assay used to evaluate this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.
A notable study synthesized a series of N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides and evaluated their anti-cancer activity against 60 human tumor cell lines. Several of these compounds exhibited high inhibitory activity. For instance, the compound designated as 7g (where the benzyl ring is substituted with a chlorine atom at the 4-position) showed a high inhibition activity (GI50 < 10 µM) against 54 of the 58 cell lines tested.[1] The colon cancer subpanel was particularly sensitive to this compound.[1]
Another study focused on N-acylated derivatives of 2-amino-5-benzyl-1,3-thiazoles and screened them for anticancer activity using the MTT assay, indicating the potential of modifications at the amino group to modulate cytotoxic activity.[2]
Table 1: In Vitro Anticancer Activity of N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamide (Compound 7g) [1]
| Cancer Type | Cell Line | GI50 (µM) |
| Colon Cancer | HCT-116 | < 10 |
| Colon Cancer | HT29 | < 10 |
| Colon Cancer | KM12 | < 10 |
| Breast Cancer | T-47D | 0.088 |
| Breast Cancer | MCF7 | < 10 |
| Leukemia | CCRF-CEM | < 10 |
| Melanoma | LOX IMVI | < 10 |
In Vivo Efficacy: Tumor Growth Inhibition in Animal Models
The promising in vitro results have led to the evaluation of related thiazole and thiadiazole derivatives in preclinical animal models of cancer. A study on derivatives of the closely related 5-benzyl-1,3,4-thiadiazol-2-amine demonstrated significant in vivo anti-cancer effects in Ehrlich ascites carcinoma (EAC) bearing mice. The administration of these compounds led to a notable reduction in tumor volume and an increase in the mean survival time of the animals.
For example, two compounds from this study, labeled as compound 2 and 3 , showed significant tumor growth inhibition of 54.63% and 60.8%, respectively, which was comparable to the standard anticancer drug 5-fluorouracil.
A separate study on a novel 1,3-thiazole analog, 2-(1-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazinylidene)ethyl)phenol (BTHP), in an Ehrlich Ascites Carcinoma model also showed significant anticancer efficacy.[3] Daily administration of BTHP at a dose of 5 mg/kg for 14 days resulted in a 38% reduction in viable EAC cell count and a 131.25% increase in lifespan compared to untreated tumor-bearing mice.[3]
Table 2: In Vivo Anticancer Activity of 5-Benzyl-1,3,4-thiadiazol-2-amine Derivatives in EAC Bearing Mice
| Compound | Dose | Tumor Growth Inhibition (%) | Mean Survival Time (Days) |
| Control | - | - | 21.5 ± 0.5 |
| Compound 2 | 20 mg/kg | 54.63 | 30.5 ± 0.8 |
| Compound 3 | 20 mg/kg | 60.8 | 32.0 ± 0.7 |
| 5-Fluorouracil | 20 mg/kg | 70.2 | 35.5 ± 0.9 |
Signaling Pathways and Experimental Workflows
The precise mechanism of action for many of these compounds is still under investigation, but it is hypothesized that they may interfere with key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Caption: Hypothetical signaling pathways targeted by this compound derivatives.
The following diagram illustrates a general workflow for the screening and evaluation of novel anti-cancer compounds, from initial in vitro testing to subsequent in vivo validation.
Caption: General experimental workflow for anticancer drug screening.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic potential of compounds against adherent cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds, including this compound derivatives and a positive control (e.g., doxorubicin), are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The medium from the cell plates is replaced with the medium containing the test compounds, and the plates are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the treatment medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.
-
Animal Acclimatization: Female athymic nude mice (4-6 weeks old) are acclimatized for one week before the start of the experiment.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., 5 x 10^6 cells in 100 µL of a mixture of medium and Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: The tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomly assigned to different treatment groups (e.g., vehicle control, test compound at different doses, and a positive control like cisplatin).
-
Treatment Administration: The test compound is administered to the mice via a specific route (e.g., intraperitoneal injection or oral gavage) according to the predetermined dosing schedule (e.g., daily for 14 days).
-
Tumor Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (Length x Width²) / 2. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group. Tissues may also be collected for further histological or molecular analysis.
Conclusion
References
- 1. scribd.com [scribd.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of the anticancer efficacy of a novel 1,3-thiazole analog in an ehrlich ascites carcinoma model: in vivo and in silico insights into hepatorenal protective potentials via the modulation of apoptosis, oxidative stress and inflammation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Benchmarking the Antioxidant Activity of 5-Benzyl-1,3-thiazol-2-amine Against Known Antioxidants: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the potential antioxidant activity of 5-Benzyl-1,3-thiazol-2-amine against established antioxidant compounds. While direct experimental data on the antioxidant capacity of this compound is not extensively available in the current literature, this document benchmarks its potential by examining the performance of structurally related thiazole derivatives. The antioxidant activities of these derivatives are compared against well-known standards: Ascorbic Acid (Vitamin C), Trolox (a water-soluble analog of Vitamin E), and Butylated Hydroxytoluene (BHT).
The comparison is based on data from common in vitro antioxidant assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. A lower IC50 value in these assays indicates a higher antioxidant activity.
Comparative Antioxidant Capacity
The antioxidant activities of various thiazole derivatives and standard antioxidants are summarized in the table below. It is important to note that a direct comparison across different studies can be challenging due to variations in experimental conditions.
| Compound | Assay | IC50 Value (µg/mL) | Reference |
| This compound | - | Not available | - |
| Thiazole Derivative 1 (LMH6) | DPPH | 0.04 (approx.) | Thiazole-carboxamide derivatives study[1] |
| Thiazole Derivative 2 (LMH7) | DPPH | 0.05 (approx.) | Thiazole-carboxamide derivatives study[1] |
| Ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate | DPPH | 64.75 | Synthesis and Antioxidant Activity study[2] |
| Ascorbic Acid (Vitamin C) | DPPH | 3.37 - 24.34 | Multiple sources[3][4][5] |
| ABTS | 127.73 | in vitro antioxidant activity study[6] | |
| Trolox | DPPH | 3.77 | IC50 values of antioxidant activities study[7] |
| ABTS | 2.93 | IC50 values of antioxidant activities study[7] | |
| Butylated Hydroxytoluene (BHT) | DPPH | 12.1 - 202.35 | Multiple sources[8] |
Note: IC50 values for LMH6 and LMH7 were converted from µM to µg/mL for comparative purposes, assuming an approximate molecular weight.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols are generalized and may be subject to specific modifications based on the laboratory and the compounds being tested.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from purple to yellow, which is measured spectrophotometrically.[9]
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Sample Preparation: Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Ascorbic Acid) in methanol.
-
Reaction: In a 96-well plate or test tubes, mix a fixed volume of the DPPH solution with varying concentrations of the test compounds.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Protocol:
-
Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous ABTS solution (7 mM) with potassium persulfate (2.45 mM) in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Trolox) in a suitable solvent.
-
Reaction: Add a specific volume of the test compound solution to the diluted ABTS•+ solution and mix thoroughly.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Visualizing the Experimental Workflow
To further clarify the underlying principles and workflows, the following diagram has been generated using Graphviz.
References
- 1. dpph assay ic50: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
Head-to-head comparison of 5-Benzyl-1,3-thiazol-2-amine with clinically approved thiazole-containing drugs
A Head-to-Head Comparison: 5-Benzyl-1,3-thiazol-2-amine and Clinically Approved Thiazole-Containing Drugs
Introduction to the Thiazole Scaffold
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties make it a "privileged scaffold," capable of interacting with a wide range of biological targets. This versatility is demonstrated by its presence in over 18 FDA-approved drugs, spanning therapeutic areas such as oncology, infectious diseases, and neurology.[1][2] Thiazole derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antipsychotic effects.[2]
This guide provides a comparative analysis of the research compound This compound against a selection of clinically approved, thiazole-containing drugs: Dasatinib (anticancer), Ritonavir (antiviral), and Pramipexole (anti-Parkinson's). The comparison will focus on their mechanisms of action, biological activities, and physicochemical properties to provide a framework for researchers in drug discovery and development.
Overview of Compared Thiazole Compounds
While direct comparative data for this compound is limited, its derivatives have shown promise in preclinical studies, particularly in cancer research.[3][4] This compound serves as a valuable starting point for the synthesis of novel therapeutic agents. The selected approved drugs represent the chemical and therapeutic diversity of the thiazole class.
| Compound | Structure (SMILES) | Therapeutic Class | Primary Mechanism of Action |
| This compound | N1=C(N)SC=C1CC2=CC=CC=C2 | Research Chemical / Lead Compound | Derivatives exhibit anticancer activity, suggesting potential for kinase inhibition or cytotoxicity.[3][4] |
| Dasatinib | CC1=C(C(=C(N=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=CN=C(C=C4)N5CCN(CC5)C)C)Cl | Anticancer (Tyrosine Kinase Inhibitor) | Potent, multi-targeted inhibitor of BCR-ABL and Src family kinases, inducing apoptosis in cancer cells.[5] |
| Ritonavir | CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | Antiviral (Protease Inhibitor & CYP3A4 Inhibitor) | Primarily used as a pharmacokinetic enhancer (booster) by inhibiting cytochrome P450 3A4 (CYP3A4), which metabolizes other protease inhibitors.[6] |
| Pramipexole | CCN(CC)CCC1SC2=C(N1)C=C(N)C=C2 | Anti-Parkinson's (Dopamine Agonist) | High-affinity agonist for the D2 subfamily of dopamine receptors, with a strong preference for the D3 receptor subtype.[7][8][9] |
Quantitative Data Comparison
Quantitative metrics such as biological activity (IC50, EC50, Ki) and physicochemical properties are crucial for comparing drug candidates. The following tables summarize available data for the selected compounds.
Note: Data for this compound is represented by its most active reported derivatives, as data for the parent compound is not available in the reviewed literature.
Table 1: Biological Activity
| Compound/Derivative | Assay Type | Target/Cell Line | Value | Citation |
| Dasatinib | Kinase Inhibition (IC50) | Abl Kinase | <1 nM | [5] |
| Cell Viability (IC50) | K562 (CML cells) | 1 nM | [10] | |
| Cell Viability (IC50) | MDA-MB-231 (Breast Cancer) | 6.1 µM | [1] | |
| Ritonavir | Antiviral (EC50) | HIV-1 Protease | 0.02 µM | [6] |
| Antiviral (EC50, as part of Lopinavir/Ritonavir) | MERS-CoV | ~8 µM (Lopinavir) | [11] | |
| Pramipexole | Receptor Binding (Ki) | Dopamine D3 Receptor | 0.5 - 0.97 nM | [7][8][12] |
| Receptor Binding (Ki) | Dopamine D2 Receptor | 2.2 - 3.9 nM | [7][8] | |
| N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamide (Derivative of this compound) | Cell Viability (GI50) | T-47D (Breast Cancer) | 0.088 µM | [4] |
Table 2: Physicochemical Properties (Computed)
| Property | This compound | Dasatinib | Ritonavir | Pramipexole |
| Molecular Formula | C10H10N2S | C22H26ClN7O2S | C37H48N6O5S2 | C10H17N3S |
| Molecular Weight | 190.27 g/mol | 488.0 g/mol | 720.9 g/mol | 211.33 g/mol |
| XLogP3 | 2.6 | 3.2 | 4.6 | 1.8 |
| Hydrogen Bond Donor Count | 1 | 3 | 3 | 2 |
| Hydrogen Bond Acceptor Count | 2 | 8 | 10 | 3 |
| Rotatable Bond Count | 2 | 5 | 13 | 3 |
Source: PubChem Database.
Experimental Protocols and Workflows
Understanding the methodologies behind the data is critical for interpretation and replication. Below are a representative experimental protocol and a common synthetic workflow relevant to thiazole drug discovery.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[13][14]
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., thiazole derivatives) in the culture medium. Replace the existing medium with the medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells with the compounds for a specified period, typically 48 to 72 hours, at 37°C in a humidified 5% CO2 atmosphere.[15]
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[13][16]
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[14]
Diagrams and Signaling Pathways
Visual representations of synthetic routes and biological pathways are essential tools for researchers. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classical and highly versatile method for preparing the thiazole core structure. It involves the reaction of an α-haloketone with a thioamide.[17][18][19] This reaction is fundamental to creating libraries of thiazole derivatives for screening.
Caption: Workflow of the Hantzsch Thiazole Synthesis.
Drug Discovery Logic Flow
The path from a lead compound to a potential drug involves several stages of testing and comparison. This compound can be considered a starting point in such a workflow.
Caption: Logic flow from a lead compound to preclinical studies.
Simplified Dasatinib Signaling Pathway
Dasatinib functions by inhibiting key kinases involved in cancer cell proliferation and survival. Its primary target in Chronic Myeloid Leukemia (CML) is the BCR-ABL fusion protein.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Ritonavir - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. ashpublications.org [ashpublications.org]
- 11. Role of Lopinavir/Ritonavir in the Treatment of Covid-19: A Review of Current Evidence, Guideline Recommendations, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. benchchem.com [benchchem.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. chemhelpasap.com [chemhelpasap.com]
- 18. synarchive.com [synarchive.com]
- 19. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 5-Benzyl-1,3-thiazol-2-amine
This guide provides critical safety and logistical information for the proper disposal of 5-Benzyl-1,3-thiazol-2-amine, ensuring the safety of laboratory personnel and adherence to environmental regulations. The following procedures are intended for researchers, scientists, and professionals in drug development who handle this compound.
Hazard and Safety Data Summary
| Parameter | Value | Source |
| Chemical Name | This compound | PubChem |
| CAS Number | 121952-97-4 | PubChem |
| Molecular Formula | C₁₀H₁₀N₂S | PubChem |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem[1] |
| GHS Pictograms | GHS07 (Exclamation Mark) | PubChem |
| Waste Classification | Hazardous Chemical Waste | General Guidance for Amines[2] |
Experimental Protocol for Disposal
The following step-by-step protocol outlines the safe disposal of this compound and materials contaminated with it. This procedure is based on established guidelines for handling hazardous amine compounds.[2]
1. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is mandatory.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a certified respirator.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in a designated, clearly labeled hazardous waste container.
-
Also, place any materials grossly contaminated with the solid chemical, such as weighing paper, gloves, and paper towels, into this container.
-
Avoid generating dust during transfer.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container.
-
Do not mix with other incompatible waste streams.
-
-
Sharps Waste:
-
Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.
-
3. Container Management:
-
All waste containers must be in good condition and compatible with the chemical.
-
Keep containers securely closed except when adding waste.
-
Label all containers with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (Harmful, Irritant).
4. Spill and Decontamination Procedures:
-
Small Spills:
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.
-
Carefully sweep up the absorbed material and place it in the designated solid hazardous waste container.
-
-
Decontamination:
-
Clean the spill area and any contaminated equipment with a suitable solvent.
-
Collect all cleaning materials as hazardous waste.
-
5. Final Disposal:
-
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]
-
Do not dispose of this compound down the drain or in regular trash.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Benzyl-1,3-thiazol-2-amine
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling and disposal of 5-Benzyl-1,3-thiazol-2-amine. The following procedural guidance is designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to its GHS classification, it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended PPE Specification | Purpose |
| Eye Protection | Chemical safety goggles or a full-face shield. | To prevent eye contact which can cause serious irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact which can cause irritation.[1] |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator with a particulate filter. | To prevent inhalation which may cause respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedures
2.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Segregation: Keep away from incompatible materials such as strong oxidizing agents.
2.2. Handling and Use
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid Dust Generation: As a solid, care should be taken to avoid the generation of dust. Use appropriate weighing techniques (e.g., weighing boats).
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[2]
-
Spill Management: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container. Clean the spill area with a suitable solvent and absorbent material.
Disposal Plan
3.1. Waste Segregation and Collection
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container for solid chemical waste. This includes contaminated items like weighing paper and paper towels.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled container for non-halogenated organic waste.[3][4][5] Do not dispose of down the drain.
-
Contaminated PPE: Used gloves and other contaminated disposable PPE should be placed in a designated hazardous waste container.
3.2. Disposal Procedure
-
All waste containing this compound must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures and to arrange for waste pickup.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
